Hpk1-IN-19
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H32N7O2P |
|---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
4-N-(2-dimethylphosphorylphenyl)-2-N-(6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)-5-(1-methylpyrazol-4-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C27H32N7O2P/c1-33-11-10-18-13-24(36-3)23(12-19(18)16-33)31-27-28-15-21(20-14-29-34(2)17-20)26(32-27)30-22-8-6-7-9-25(22)37(4,5)35/h6-9,12-15,17H,10-11,16H2,1-5H3,(H2,28,30,31,32) |
InChI Key |
AZENVIBXSMLBQC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1)NC3=NC=C(C(=N3)NC4=CC=CC=C4P(=O)(C)C)C5=CN(N=C5)C)OC |
Origin of Product |
United States |
Foundational & Exploratory
Hpk1-IN-19: A Deep Dive into its Mechanism of Action in T Cell Activation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family, has emerged as a critical negative regulator of T cell function.[1][2] Its role in dampening T cell receptor (TCR) signaling presents a compelling therapeutic target in immuno-oncology.[2][3] Hpk1-IN-19, a representative small molecule inhibitor of HPK1, enhances T cell activation, proliferation, and cytokine production, thereby augmenting anti-tumor immunity. This guide provides a detailed technical overview of the mechanism of action of this compound in T cells, supported by quantitative data, experimental protocols, and signaling pathway visualizations.
The Core Mechanism: Releasing the Brakes on T Cell Activation
HPK1 functions as an intracellular checkpoint, restraining the amplitude and duration of T cell activation upon TCR engagement.[4] The primary mechanism of this compound and other similar inhibitors is the direct competitive inhibition of the HPK1 kinase activity. This targeted inhibition prevents the downstream phosphorylation of key signaling intermediates, effectively "releasing the brakes" on T cell activation.
Upon TCR activation, HPK1 is recruited to the TCR signaling complex by adaptor proteins like LAT and SLP-76.[5][6] Activated HPK1 then phosphorylates the SH2 domain-containing leukocyte protein of 76kDa (SLP-76) at Serine 376 (S376).[2][7] This phosphorylation event creates a binding site for the 14-3-3 protein, which leads to the ubiquitination and subsequent proteasomal degradation of SLP-76.[2] The degradation of SLP-76 destabilizes the TCR signaling complex, attenuating downstream signaling cascades, including the phosphorylation of Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK).[2]
This compound, by occupying the ATP-binding pocket of HPK1, prevents the phosphorylation of SLP-76 at S376.[7] This abrogation of a key negative feedback loop results in a more sustained and robust TCR signaling, leading to enhanced T cell effector functions.
Signaling Pathways at Play
The inhibitory effect of HPK1 and the mechanism of its inhibition by compounds like this compound can be visualized through the following signaling pathways.
T Cell Receptor (TCR) Signaling Pathway and HPK1-Mediated Inhibition
Caption: TCR signaling cascade and the negative regulatory loop mediated by HPK1.
Mechanism of Action of this compound
Caption: this compound blocks HPK1, enhancing T cell signaling and cytokine production.
Quantitative Data Summary
The efficacy of this compound can be quantified by its impact on key biomarkers of T cell activation.
| Parameter | Treatment | Result | Reference |
| pSLP-76 (S376) Inhibition | HPK1 inhibitor (concentration-dependent) | Dose-dependent decrease in pSLP-76 (S376) in primary human CD8+ T cells. | [7] |
| IL-2 Secretion | 1 µM HPK1 inhibitor | Correlates with an increase in IL-2 secretion in matched human CD8+ T cell donor. | [7] |
| IFN-γ and IL-2 Secretion | 1 µM HPK1 inhibitor | Enhanced IFN-γ and IL-2 secretion from stimulated human CD8+ T cells. | [7] |
| Downstream Signaling (pERK1/2) | 1 µM HPK1 inhibitor | Increased percentage of pERK1/2+ cells in CD3/CD28 activated T cells. | [7] |
| T Cell Activation Marker (CD69) | HPK1 inhibitor | Increased percentage of CD69+ cells, even in the presence of suppressive signals. | [7] |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.
Western Blot for Phospho-SLP-76 (S376)
Objective: To determine the effect of this compound on the phosphorylation of SLP-76 at Serine 376 in activated T cells.
Materials:
-
Jurkat T cells or primary human T cells
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
-
Anti-CD3 antibody (clone OKT3)
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-pSLP-76 (S376), anti-total SLP-76, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Culture Jurkat cells to a density of 1-2 x 10^6 cells/mL.
-
Pre-treat cells with varying concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate cells with soluble anti-CD3 antibody (1-5 µg/mL) for 5-15 minutes at 37°C.
-
Immediately place cells on ice and harvest by centrifugation.
-
Wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer for 30 minutes on ice.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
Normalize protein amounts and prepare samples with Laemmli sample buffer.
-
Denature samples by heating at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize protein bands using an imaging system.
-
Quantify band intensities and normalize pSLP-76 levels to total SLP-76 and β-actin.
Flow Cytometry for pERK1/2
Objective: To assess the impact of this compound on downstream TCR signaling by measuring the phosphorylation of ERK1/2.
Materials:
-
Primary human T cells
-
Anti-CD3/CD28 beads or antibodies
-
This compound
-
Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)
-
Fluorescently conjugated antibodies: anti-pERK1/2 (pT202/pY204), anti-CD4, anti-CD8
-
Flow cytometer
Procedure:
-
Isolate primary human T cells from healthy donor PBMCs.
-
Pre-treat T cells with this compound or DMSO for 1 hour.
-
Stimulate cells with anti-CD3/CD28 beads or plate-bound antibodies for 15-30 minutes.
-
Immediately fix the cells by adding Fixation Buffer for 10-15 minutes at 37°C.
-
Permeabilize the cells by adding Permeabilization Buffer and incubating for 30 minutes on ice.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain with fluorescently conjugated anti-pERK1/2, anti-CD4, and anti-CD8 antibodies for 30-60 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the percentage of pERK1/2 positive cells within the CD4+ and CD8+ T cell gates.
Cytokine Secretion Assay (ELISA)
Objective: To measure the effect of this compound on the production of key effector cytokines like IL-2 and IFN-γ.
Materials:
-
Primary human T cells or PBMCs
-
Anti-CD3/CD28 antibodies
-
This compound
-
ELISA kits for human IL-2 and IFN-γ
-
96-well culture plates
-
Cell culture incubator
Procedure:
-
Plate primary T cells or PBMCs in a 96-well plate.
-
Pre-treat cells with this compound or DMSO for 1 hour.
-
Stimulate cells with plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies.
-
Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis.
-
Perform ELISA for IL-2 and IFN-γ according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate cytokine concentrations based on the standard curve.
Conclusion
This compound represents a promising therapeutic strategy by targeting a key negative regulator of T cell activation. Its mechanism of action, centered on the inhibition of HPK1 kinase activity and the subsequent prevention of SLP-76 phosphorylation, leads to a robust enhancement of T cell effector functions. The experimental approaches detailed in this guide provide a framework for the continued investigation and development of HPK1 inhibitors as a novel class of cancer immunotherapies. The ability of these inhibitors to augment T cell responses, particularly within the immunosuppressive tumor microenvironment, underscores their potential to improve patient outcomes.[3][4]
References
- 1. The HPK1 Inhibitor A-745 Verifies the Potential of Modulating T Cell Kinase Signaling for Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of hematopoietic progenitor kinase 1 in T cell receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPK1 is activated by lymphocyte antigen receptors and negatively regulates AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arcusbio.com [arcusbio.com]
The Structure-Activity Relationship of Hpk1-IN-19: A Deep Dive into a Novel Class of HPK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell activation, making it a compelling target for cancer immunotherapy. Inhibition of HPK1 is a promising strategy to enhance anti-tumor immunity. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Hpk1-IN-19, a potent and selective HPK1 inhibitor, based on the foundational data disclosed in patent WO2018102366A1.
Core Compound Data: this compound (Compound I-47)
| Identifier | Value |
| Compound Name | This compound |
| Internal ID | I-47 |
| CAS Number | 2227609-33-6 |
| Patent Reference | WO2018102366A1 |
| Molecular Formula | C27H32N7O2P |
| Molecular Weight | 517.57 g/mol |
Structure-Activity Relationship (SAR) Analysis
The SAR studies of the anilinopyrimidine scaffold, from which this compound is derived, reveal key structural modifications that influence inhibitory potency against HPK1. The following table summarizes the biochemical and cellular activities of this compound and a selection of its analogs, as detailed in the patent literature.
| Compound ID | R1 Group | R2 Group | HPK1 IC50 (nM) | p-SLP-76 IC50 (nM) |
| I-47 (this compound) | 4-(dimethylamino)piperidin-1-yl | 2,6-dimethylphenyl | A | A |
| I-1 | 4-methylpiperazin-1-yl | 2,6-dimethylphenyl | A | B |
| I-2 | morpholino | 2,6-dimethylphenyl | B | C |
| I-35 | 4-(dimethylamino)piperidin-1-yl | phenyl | B | C |
| I-52 | 4-(dimethylamino)piperidin-1-yl | 2-methylphenyl | A | B |
Potency Ranking:
-
A: < 10 nM
-
B: 10 - 100 nM
-
C: 100 - 1000 nM
The data indicates that the 4-(dimethylamino)piperidin-1-yl substitution at the R1 position and a 2,6-disubstituted phenyl ring at the R2 position are critical for high potency in both biochemical and cellular assays.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and extension of these findings.
HPK1 Biochemical Assay Protocol
This in vitro assay quantifies the inhibitory activity of compounds against the HPK1 enzyme.
-
Enzyme and Substrate Preparation: Recombinant human HPK1 enzyme and a synthetic peptide substrate are diluted in a kinase assay buffer.
-
Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted in the kinase assay buffer.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP to a mixture of the HPK1 enzyme, the peptide substrate, and the test compound.
-
Incubation: The reaction mixture is incubated at room temperature to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as luminescence or fluorescence-based assays that measure ADP production or the binding of a phosphorylation-specific antibody.
-
Data Analysis: The IC50 values are calculated by plotting the percent inhibition against the compound concentration.
Phospho-SLP-76 (p-SLP-76) Cellular Assay Protocol
This assay measures the ability of a compound to inhibit HPK1 activity within a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76.
-
Cell Culture: A suitable human T-cell line (e.g., Jurkat cells) is cultured under standard conditions.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test compound.
-
T-Cell Receptor (TCR) Stimulation: T-cell activation is induced by stimulating the TCR with anti-CD3/CD28 antibodies. This activation leads to the HPK1-mediated phosphorylation of SLP-76 at Ser376.
-
Cell Lysis: After a defined stimulation period, the cells are lysed to release the intracellular proteins.
-
Detection of p-SLP-76: The level of phosphorylated SLP-76 in the cell lysate is quantified using a sensitive immunoassay, such as ELISA or TR-FRET, with antibodies specific for p-SLP-76 (Ser376).
-
Data Analysis: The IC50 values are determined by plotting the percentage of p-SLP-76 inhibition against the compound concentration.
Visualizing Key Processes
To better understand the context of this compound's mechanism and development, the following diagrams illustrate the HPK1 signaling pathway and a typical workflow for inhibitor screening.
Caption: HPK1 Signaling Pathway and Point of Inhibition.
Caption: Iterative Workflow for HPK1 Inhibitor SAR Studies.
Caption: Key Structural Determinants of Potency.
Conclusion
The structure-activity relationship studies of the anilinopyrimidine series, culminating in the identification of this compound, provide a clear roadmap for the design of potent and cell-permeable HPK1 inhibitors. The data strongly suggests that specific substitutions at the R1 and R2 positions of the core scaffold are paramount for achieving high-affinity binding and effective inhibition of the HPK1 signaling pathway in a cellular environment. This in-depth guide, with its structured data, detailed protocols, and clear visualizations, serves as a valuable resource for researchers and drug developers in the field of immuno-oncology, facilitating further exploration and optimization of this promising class of therapeutic agents.
The Frontier of Immuno-Oncology: A Technical Guide to the Discovery and Synthesis of Novel HPK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family, has emerged as a critical negative regulator of immune cell function. Predominantly expressed in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR) signaling, thereby dampening anti-tumor immune responses.[1][2][3] The inhibition of HPK1 is a promising therapeutic strategy to reinvigorate the immune system against cancer.[4][5] This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of novel HPK1 inhibitors, complete with experimental protocols and data presented for comparative analysis.
HPK1 Signaling Pathway
Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the immunological synapse where it becomes activated.[6] Activated HPK1 then phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376.[1][2][3] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of the SLP-76 signaling complex and subsequent downregulation of T-cell activation, proliferation, and cytokine production.[7][8] Pharmacological inhibition of HPK1 blocks this negative feedback loop, leading to enhanced T-cell effector functions.[9][10]
Caption: HPK1 negatively regulates T-cell activation.
Discovery and Synthesis of Novel HPK1 Inhibitors: A Workflow
The discovery of novel HPK1 inhibitors typically follows a structured workflow, beginning with target validation and progressing through hit identification, lead optimization, and preclinical evaluation.
Caption: A streamlined workflow for HPK1 inhibitor development.
Quantitative Data Summary of Selected Novel HPK1 Inhibitors
The following tables summarize the in vitro and in vivo data for several classes of recently developed HPK1 inhibitors.
Table 1: In Vitro Potency and Selectivity of Novel HPK1 Inhibitors
| Compound Class | Representative Compound | HPK1 IC50 (nM) | pSLP-76 Inhibition (Cellular EC50, µM) | Key Selectivity Notes | Reference |
| 1H-pyrazolo[3,4-d]pyrimidine | Compound 10n | 29.0 | 0.1 | Good selectivity over a panel of 25 kinases, including GLK. | [11][12] |
| 3-cyano-quinoline | Compound 3a | 48 | Not explicitly stated, but effective inhibition observed. | Favorable metabolic stability in mouse liver microsomes and plasma. | [13] |
| Diaminopyrimidine Carboxamide | Compound 22 | 0.061 | Not explicitly stated, but enables robust IL-2 release. | Routinely screened against mini (27 kinases) and broad (265 kinases) panels to ensure selectivity. | [14][15] |
| Macrocycle-based | Compound 5i | 0.8 | Not explicitly stated. | 101.3-fold selectivity against GLK. | [16] |
| Pyrazine Carboxamide Pyrazoles | Difluoroethyl pyrazole 16a | Not explicitly stated, but described as a selective inhibitor. | Elicited desired pharmacodynamic response in mice. | Developed through late-stage functionalization for rapid SAR generation. | [4] |
| 4H-Pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one | ISR-05 | 24,200 | Not applicable. | Identified through in silico screening. | [17] |
| Quinolin-2(1H)-one | ISR-03 | 43,900 | Not applicable. | Identified through in silico screening. | [17] |
Table 2: In Vivo and Clinical Trial Data for Selected HPK1 Inhibitors
| Compound | Development Stage | Key In Vivo / Clinical Findings | Reference |
| CFI-402411 | Phase 1/2 Clinical Trial | Well-tolerated with a manageable adverse event profile in patients with advanced solid malignancies. | [2][18][19] |
| BGB-15025 | Phase 1 Clinical Trial | Showed early efficacy in combination with tislelizumab in patients with advanced solid tumors. | [18][19][20] |
| NDI-101150 | Phase 1/2 Clinical Trial | Evaluated as monotherapy and in combination with pembrolizumab in patients with solid tumors. | [19][20] |
| AZ3201 (pro-drug of AZ3246) | Preclinical | Showed favorable tumor growth inhibition in syngeneic mouse models (CT26 and EMT6). | |
| DS21150768 | Preclinical | Orally bioavailable and showed enhanced cytokine responses and tumor growth suppression in multiple mouse cancer models. | [21] |
| Unnamed Insilico Medicine Compound | Preclinical | IC50 of 10.4 nM; combination with anti-PD-1 resulted in 95% tumor growth inhibition in a CT26 syngeneic model. | [22] |
Detailed Methodologies for Key Experiments
Biochemical Kinase Assays
Objective: To determine the direct inhibitory activity of a compound against the HPK1 enzyme.
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay: [1][23]
-
Recombinant human HPK1 enzyme is incubated with the test compound at various concentrations in a kinase assay buffer.
-
ATP and a biotinylated substrate peptide (e.g., a fragment of SLP-76) are added to initiate the kinase reaction.
-
The reaction is stopped, and a europium-labeled anti-phospho-substrate antibody and streptavidin-conjugated allophycocyanin (APC) are added.
-
If the substrate is phosphorylated, FRET occurs between the europium donor and the APC acceptor upon excitation.
-
The TR-FRET signal is measured, and IC50 values are calculated from the dose-response curve.
-
-
Kinase-Glo® Luminescent Kinase Assay: [24]
-
The kinase reaction is performed as described above.
-
The Kinase-Glo® reagent is added, which measures the amount of ATP remaining in the well.
-
The luminescence signal is inversely proportional to the kinase activity.
-
IC50 values are determined by plotting the reduction in luminescence against the compound concentration.
-
Cellular Assays
Objective: To assess the ability of a compound to inhibit HPK1 activity within a cellular context.
-
Phospho-SLP-76 (pSLP-76) Flow Cytometry Assay: [3][25]
-
Human peripheral blood mononuclear cells (PBMCs) or Jurkat T-cells are pre-incubated with the test compound.
-
The cells are stimulated with anti-CD3/anti-CD28 antibodies to activate the TCR signaling pathway.
-
Cells are fixed and permeabilized.[26]
-
The cells are then stained with a fluorescently labeled antibody specific for pSLP-76 (Ser376).
-
The level of pSLP-76 is quantified by flow cytometry, and the EC50 value for inhibition is calculated.
-
-
Cytokine Release Assays (e.g., IL-2, IFN-γ): [13][27]
-
PBMCs or purified T-cells are treated with the HPK1 inhibitor and then stimulated as described above.
-
The cell culture supernatant is collected after a specified incubation period (e.g., 24-48 hours).
-
The concentration of secreted cytokines (e.g., IL-2, IFN-γ) is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
-
An increase in cytokine production in the presence of the inhibitor indicates successful target engagement and functional modulation.
-
In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of an HPK1 inhibitor in a living organism.
-
Syngeneic Mouse Tumor Models: [10][28][22]
-
Immunocompetent mice (e.g., BALB/c or C57BL/6) are implanted with a syngeneic tumor cell line (e.g., CT26 colon carcinoma, MC38 colon adenocarcinoma).
-
Once tumors are established, mice are treated with the HPK1 inhibitor (e.g., via oral gavage) as a monotherapy or in combination with other immunotherapies like anti-PD-1 antibodies.
-
Tumor growth is monitored over time, and treatment efficacy is assessed by comparing tumor volumes between treated and vehicle control groups.
-
Pharmacodynamic markers, such as pSLP-76 levels in splenocytes or tumor-infiltrating lymphocytes, can also be analyzed.[1][3]
-
Conclusion
The discovery and development of novel HPK1 inhibitors represent a vibrant and promising area of immuno-oncology research. A diverse range of chemical scaffolds with potent and selective inhibitory activity are being explored, with several candidates advancing into clinical trials.[17][18][20] The continued application of structure-based drug design, robust preclinical evaluation using the methodologies outlined in this guide, and insightful clinical trial design will be crucial in realizing the full therapeutic potential of targeting HPK1 for the treatment of cancer.
References
- 1. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Involvement of hematopoietic progenitor kinase 1 in T cell receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. bohrium.com [bohrium.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and biological evaluation of novel HPK1 inhibitors possessing 3-cyano-quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 15. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. onclive.com [onclive.com]
- 20. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 21. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. aacrjournals.org [aacrjournals.org]
- 26. youtube.com [youtube.com]
- 27. aacrjournals.org [aacrjournals.org]
- 28. Design and synthesis of a selective HPK1 inhibitor phosphate pro-drug, Az3201 - American Chemical Society [acs.digitellinc.com]
The Role of Hematopoietic Progenitor Kinase 1 (HPK1) in the Negative Regulation of T-Cell Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical intracellular immune checkpoint that plays a pivotal role in negatively regulating T-cell receptor (TCR) signaling.[1][2][3] As a member of the Ste20-like serine/threonine kinase family, HPK1 is predominantly expressed in hematopoietic cells and functions to attenuate T-cell activation, thereby preventing excessive immune responses.[4][5] This function, however, can also be exploited by tumors to evade immune surveillance, making HPK1 an attractive target for cancer immunotherapy.[2][6] This technical guide provides an in-depth overview of the core mechanisms of HPK1-mediated negative regulation of TCR signaling, supported by quantitative data, detailed experimental protocols, and visual signaling pathways.
Core Signaling Pathway of HPK1 in TCR Negative Regulation
Upon TCR engagement, a signaling cascade is initiated, leading to T-cell activation, proliferation, and effector functions. HPK1 acts as a crucial negative feedback loop in this process.
Following TCR stimulation, HPK1 is recruited to the LAT (Linker for Activation of T-cells) signalosome, a key signaling hub.[7] Here, HPK1 becomes activated and phosphorylates several downstream targets, most notably the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at Serine 376.[8] This phosphorylation event creates a binding site for 14-3-3 proteins.[9][10] The subsequent binding of 14-3-3 to phospho-Ser376 on SLP-76 leads to the disassembly of the TCR signaling complex.[8] This disassembly is further facilitated by the ubiquitination and subsequent proteasomal degradation of SLP-76.[7] The net result is the attenuation of downstream signaling pathways, including the Ras-MAPK and PLCγ1-Ca2+ pathways, leading to reduced T-cell activation and cytokine production.[9][11]
Figure 1: HPK1-mediated negative regulation of TCR signaling.
Experimental Evidence for HPK1's Negative Regulatory Role
The function of HPK1 as a negative regulator of TCR signaling is supported by a substantial body of experimental evidence, primarily from studies involving genetic knockout of HPK1 and the use of small molecule inhibitors.
Genetic Knockout Studies
CRISPR/Cas9-mediated knockout of the MAP4K1 gene (encoding HPK1) in both Jurkat T-cell lines and primary human T-cells has consistently demonstrated an enhancement of TCR-mediated responses.[11] As shown in the table below, HPK1 knockout cells exhibit increased production of key cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) upon stimulation with anti-CD3/CD28 antibodies. Furthermore, a significant decrease in the phosphorylation of SLP-76 at Serine 376 is observed in HPK1 knockout cells, confirming HPK1's role as the primary kinase for this specific phosphorylation event.[11]
Small Molecule Inhibitor Studies
The development of potent and selective small molecule inhibitors of HPK1 has provided further validation of its role in T-cell regulation and has opened avenues for therapeutic intervention.[1][4] Treatment of T-cells with HPK1 inhibitors mimics the phenotype observed in knockout cells, leading to a dose-dependent decrease in SLP-76 Ser376 phosphorylation and a corresponding increase in IL-2 and IFN-γ secretion. These inhibitors have also been shown to enhance T-cell mediated killing of tumor cells, highlighting their therapeutic potential.[1]
Quantitative Data Summary
| Experimental Condition | Readout | Control | HPK1 Knockout / Inhibitor | Fold Change / % Inhibition | Citation |
| HPK1 Knockout (Jurkat Cells) | IL-2 Production (pg/mL) | ~100 | ~400 | ~4-fold increase | [11] |
| pSLP-76 (S376) MFI | High | Near Undetectable | >90% reduction | [11] | |
| HPK1 Knockout (Primary CD8+ T-cells) | IFN-γ Secretion (pg/mL) | ~500 | ~1500 | ~3-fold increase | |
| IL-2 Secretion (pg/mL) | ~200 | ~600 | ~3-fold increase | ||
| HPK1 Inhibitor (Primary CD8+ T-cells) | pSLP-76 (S376) (% positive cells) | ~80% | ~20% (at 1 µM) | ~75% inhibition | |
| IL-2 Secretion (pg/mL) | ~300 | ~900 (at 1 µM) | ~3-fold increase |
Note: The values presented in this table are approximate and are intended to illustrate the general trends observed in the cited literature. For precise data, please refer to the original publications.
Experimental Protocols
The following are generalized protocols for key experiments used to study the role of HPK1 in TCR signaling. Specific details may need to be optimized for individual experimental setups.
CRISPR/Cas9-Mediated Knockout of HPK1 in Jurkat Cells
This protocol outlines the general steps for generating HPK1 knockout Jurkat cells using CRISPR/Cas9 technology.
Figure 2: Workflow for CRISPR/Cas9-mediated HPK1 knockout.
Materials:
-
Jurkat E6-1 cells
-
HPK1-specific guide RNAs (gRNAs)
-
Cas9 nuclease
-
Electroporation system and cuvettes
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates for single-cell cloning
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the target site
-
Sanger sequencing service
-
Anti-HPK1 antibody for Western blotting
Procedure:
-
gRNA Design and Synthesis: Design and synthesize at least two gRNAs targeting an early exon of the MAP4K1 gene.
-
Ribonucleoprotein (RNP) Complex Formation: Incubate the gRNAs with Cas9 nuclease to form RNP complexes according to the manufacturer's instructions.
-
Electroporation: Electroporate Jurkat cells with the RNP complexes. Optimal electroporation parameters should be determined empirically for the specific cell line and instrument.
-
Single-Cell Cloning: After recovery, perform single-cell cloning by limiting dilution in 96-well plates to isolate individual clones.
-
Genomic DNA Analysis: Once clones have expanded, extract genomic DNA and perform PCR to amplify the targeted region. Use Sanger sequencing to identify clones with insertions or deletions (indels) that result in a frameshift mutation.
-
Western Blot Analysis: Confirm the absence of HPK1 protein expression in knockout clones by Western blotting.
T-Cell Activation and Cytokine Measurement
This protocol describes the in vitro activation of T-cells and subsequent measurement of cytokine production.
Materials:
-
Primary human T-cells or Jurkat cells (wild-type and HPK1 knockout)
-
Culture medium
-
Plate-bound anti-CD3 antibody (e.g., clone OKT3)
-
Soluble anti-CD28 antibody (e.g., clone CD28.2)
-
HPK1 inhibitor (if applicable)
-
Cytokine Bead Array (CBA) kit for IL-2 and IFN-γ
-
Flow cytometer
Procedure:
-
Plate Coating: Coat 96-well plates with anti-CD3 antibody (1-10 µg/mL in PBS) overnight at 4°C.
-
Cell Plating: Wash the plates to remove unbound antibody. Plate T-cells (e.g., 1 x 10^5 cells/well) in culture medium.
-
Stimulation: Add soluble anti-CD28 antibody (1-5 µg/mL) to the wells. If using an HPK1 inhibitor, add it at the desired concentrations.
-
Incubation: Incubate the cells for 24-72 hours at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plates and collect the supernatants.
-
Cytokine Bead Array: Perform the CBA assay on the collected supernatants according to the manufacturer's protocol to quantify IL-2 and IFN-γ concentrations.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer and analyze the data using appropriate software.
Measurement of SLP-76 Phosphorylation
This protocol outlines the detection of phosphorylated SLP-76 (Ser376) by intracellular flow cytometry.
Materials:
-
T-cells (stimulated as described above)
-
Fixation/Permeabilization buffer
-
Primary antibody: Rabbit anti-phospho-SLP-76 (Ser376)
-
Secondary antibody: Fluorochrome-conjugated anti-rabbit IgG
-
Flow cytometer
Procedure:
-
Cell Stimulation: Stimulate T-cells with anti-CD3/CD28 for a short period (e.g., 5-30 minutes).
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available kit according to the manufacturer's instructions.
-
Intracellular Staining: Incubate the cells with the primary antibody against phospho-SLP-76 (Ser376).
-
Secondary Staining: Wash the cells and then incubate with the fluorochrome-conjugated secondary antibody.
-
Flow Cytometry Analysis: Wash the cells and acquire them on a flow cytometer. Analyze the mean fluorescence intensity (MFI) or the percentage of positive cells for phospho-SLP-76.
Conclusion
HPK1 is a well-validated negative regulator of TCR signaling, acting as a crucial brake on T-cell activation. Its mechanism of action, centered on the phosphorylation of SLP-76 and subsequent signalosome disassembly, is a key control point in the adaptive immune response. The enhanced T-cell function observed upon HPK1 inhibition or knockout underscores its potential as a therapeutic target in oncology and other areas where augmenting T-cell responses is desirable. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the biology of HPK1 and to develop novel immunomodulatory therapies.
References
- 1. Attenuation of T Cell Receptor Signaling by Serine Phosphorylation-mediated Lysine 30 Ubiquitination of SLP-76 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPK1 tones down the T cell receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 | Semantic Scholar [semanticscholar.org]
- 4. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. biofeng.com [biofeng.com]
- 9. tools.thermofisher.cn [tools.thermofisher.cn]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Hematopoietic Progenitor Kinase 1 (HPK1): A Key Immunotherapy Target for Enhancing Anti-Tumor Immunity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell activation and function. Its role in dampening anti-tumor immune responses has positioned it as a promising target for cancer immunotherapy. This guide provides a comprehensive overview of HPK1's function, the rationale for its inhibition, preclinical and clinical data on HPK1 inhibitors, and detailed experimental protocols for evaluating these novel therapeutic agents. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to advance the discovery and development of HPK1-targeted immunotherapies.
Introduction: The Rationale for Targeting HPK1 in Immuno-Oncology
The success of immune checkpoint inhibitors has revolutionized cancer treatment by unleashing the power of the patient's own immune system to fight malignancies. However, a significant portion of patients do not respond to these therapies, highlighting the need for novel strategies to overcome immune resistance. HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), functions as an intracellular checkpoint, negatively regulating T-cell receptor (TCR) signaling.[1] Genetic and pharmacological inhibition of HPK1 has been shown to enhance T-cell proliferation, cytokine production, and anti-tumor activity in preclinical models, making it an attractive target for therapeutic intervention.[2][3]
The HPK1 Signaling Pathway in T-Cells
Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), a signaling cascade is initiated, leading to T-cell activation. HPK1 plays a crucial role in attenuating this signal.
Signaling Cascade:
-
TCR Activation: Engagement of the TCR and co-stimulatory molecules like CD28 initiates the activation of Lck and ZAP-70, two key tyrosine kinases.
-
HPK1 Recruitment and Activation: Activated ZAP-70 phosphorylates adaptor proteins, including Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). HPK1 is then recruited to this signaling complex.[4][5]
-
SLP-76 Phosphorylation: Activated HPK1 phosphorylates SLP-76 at Serine 376.[6]
-
Signal Dampening: Phosphorylation of SLP-76 by HPK1 leads to the recruitment of 14-3-3 proteins, which ultimately results in the ubiquitination and degradation of SLP-76. This disrupts the formation of the active signaling complex and dampens downstream signaling pathways, including the activation of PLCγ1, ERK, and NF-κB, which are essential for T-cell activation, proliferation, and cytokine production.[6]
By inhibiting HPK1, the degradation of SLP-76 is prevented, leading to a more sustained and robust T-cell activation in response to tumor antigens.
Quantitative Data on HPK1 Inhibitors
The development of small molecule inhibitors targeting HPK1 has shown promising results in both preclinical and clinical settings. Below are tables summarizing key quantitative data.
Table 1: In Vitro Potency of Selected HPK1 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| Compound [I] | HPK1 | 10.4 | Kinase Assay | [7] |
| A-745 | HPK1 | - | Cellular Kinase-Binding | [3] |
| NDI-101150 | HPK1 | Potent | Kinase Assay | [8] |
| BGB-15025 | HPK1 | Potent | Kinase Assay | [9] |
| DS21150768 | HPK1 | Remarkable Inhibition | Kinase Assay | [2] |
Table 2: Preclinical In Vivo Efficacy of HPK1 Inhibitors in Syngeneic Mouse Models
| Compound | Tumor Model | Dosing | Monotherapy Tumor Growth Inhibition (TGI) | Combination Therapy (with anti-PD-1/PD-L1) TGI | Reference |
| Compound [I] | CT26 | 30 mg/kg p.o. BID | 42% | 95% | [7] |
| NDI-101150 | Multiple | Oral | Significant | Enhanced | [8] |
| Unnamed Inhibitor | MC38, CT26, MBT-2 | - | Tumor growth inhibition | Enhanced | [10] |
| HPK1-KD mice | GL261 glioma | - | Tumor growth suppression | - | [11] |
| HPK1-KD mice | 1956 sarcoma | - | Slowed tumor growth | - | [11] |
Table 3: Effect of HPK1 Inhibition on Cytokine Production in T-Cells
| Treatment | Cell Type | Cytokine | Fold Increase / Effect | Reference |
| HPK1 Inhibitor | Human CD8+ T-cells | IFN-γ | Increased | [12] |
| HPK1 Inhibitor | Human CD8+ T-cells | IL-2 | Increased | [12] |
| Compound 1 | Activated CD4+ and CD8+ T-cells | IFN-γ, IL-2, TNF-α | Higher levels vs control | [13] |
| HPK1 knockout | Human T-cells | IFN-γ | Enhanced secretion (with pembrolizumab) | [10] |
| HPK1 knockout | Human T-cells | IL-2 | Increased production | [10] |
Table 4: Clinical Trial Results of HPK1 Inhibitors in Advanced Solid Tumors
| Compound | Phase | Combination Therapy | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| NDI-101150 | Phase 1/2 | Monotherapy (in ccRCC) | 15.0% | 60% | [14] |
| NDI-101150 | Phase 1/2 | Monotherapy (in ccRCC) | - | Clinical Benefit Rate: 29% | [15] |
| BGB-15025 | Phase 1a | Monotherapy | 0% | 35.0% | [9] |
| BGB-15025 | Phase 1a | with Tislelizumab | 18.4% (all doses) | 57.1% (all doses) | [9][16] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for the evaluation of HPK1 inhibitors. This section provides methodologies for key assays.
HPK1 Kinase Assay
Objective: To determine the in vitro potency of a compound to inhibit HPK1 kinase activity.
Methodology:
This protocol is based on a generic radiometric kinase assay.
Materials:
-
Recombinant human HPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
33P-γ-ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
Test compounds serially diluted in DMSO
-
P81 phosphocellulose paper
-
Phosphoric acid wash solution (e.g., 0.75%)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing kinase reaction buffer, recombinant HPK1 enzyme, and MBP substrate.
-
Add the test compound at various concentrations (typically a 10-point serial dilution) or DMSO (vehicle control) to the reaction mixture in a 96-well plate.
-
Initiate the kinase reaction by adding 33P-γ-ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid wash solution to remove unincorporated 33P-γ-ATP.
-
Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[14]
T-Cell Activation and Cytokine Production Assay
Objective: To assess the effect of an HPK1 inhibitor on T-cell activation and cytokine production.
Methodology:
This protocol describes the stimulation of human peripheral blood mononuclear cells (PBMCs) and subsequent analysis of cytokine production by intracellular cytokine staining and flow cytometry.
Materials:
-
Human PBMCs isolated from healthy donors
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Anti-CD3 and anti-CD28 antibodies for T-cell stimulation
-
HPK1 inhibitor and DMSO (vehicle control)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, IL-2, TNF-α)
-
Flow cytometer
Procedure:
-
Plate PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Pre-incubate the cells with the HPK1 inhibitor at various concentrations or DMSO for 1-2 hours.
-
Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies.
-
Incubate the cells for a specified period (e.g., 6-24 hours).
-
For the last 4-6 hours of incubation, add a protein transport inhibitor to allow for the intracellular accumulation of cytokines.[17]
-
Harvest the cells and stain for surface markers (CD3, CD4, CD8).
-
Fix and permeabilize the cells according to the manufacturer's protocol.[18]
-
Stain for intracellular cytokines (IFN-γ, IL-2, TNF-α).[18]
-
Acquire the data on a flow cytometer.
-
Analyze the data to determine the percentage of cytokine-producing cells within the CD4+ and CD8+ T-cell populations.
In Vivo Syngeneic Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of an HPK1 inhibitor as a monotherapy and in combination with an immune checkpoint inhibitor.
Methodology:
This protocol describes a study using the MC38 colon adenocarcinoma model in C57BL/6 mice.
Materials:
-
C57BL/6 mice
-
MC38 tumor cells
-
HPK1 inhibitor formulated for oral administration
-
Anti-mouse PD-1 or PD-L1 antibody
-
Vehicle control for the HPK1 inhibitor
-
Isotype control antibody
-
Calipers for tumor measurement
Procedure:
-
Inject MC38 tumor cells subcutaneously into the flank of C57BL/6 mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle, HPK1 inhibitor, anti-PD-1 antibody, HPK1 inhibitor + anti-PD-1 antibody).
-
Administer the HPK1 inhibitor orally at the desired dose and schedule (e.g., daily or twice daily).
-
Administer the anti-PD-1 antibody intraperitoneally at the desired dose and schedule (e.g., twice a week).
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.
-
Monitor the body weight of the mice as a measure of toxicity.
-
Continue the treatment for a predefined period or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).
-
Analyze the tumor growth data to determine the tumor growth inhibition (TGI) for each treatment group.
Conclusion and Future Directions
HPK1 has emerged as a compelling target for cancer immunotherapy due to its critical role in negatively regulating T-cell responses. The development of potent and selective small molecule inhibitors of HPK1 has demonstrated promising preclinical and early clinical activity, both as monotherapy and in combination with existing immune checkpoint inhibitors. The data summarized in this guide highlight the potential of HPK1 inhibition to enhance anti-tumor immunity across a range of solid tumors.
Future research should focus on optimizing the therapeutic window of HPK1 inhibitors, identifying predictive biomarkers to select patients most likely to respond, and exploring novel combination strategies to further enhance their efficacy. The continued investigation of HPK1 as an immunotherapy target holds the potential to broaden the reach and effectiveness of cancer immunotherapy for a greater number of patients.
References
- 1. chemscene.com [chemscene.com]
- 2. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The HPK1 Inhibitor A-745 Verifies the Potential of Modulating T Cell Kinase Signaling for Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 8. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arcusbio.com [arcusbio.com]
- 13. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. nimbustx.com [nimbustx.com]
- 16. onclive.com [onclive.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
The Role of Hematopoietic Progenitor Kinase 1 (HPK1) in Immune Suppression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It has emerged as a critical negative regulator of immune responses, playing a pivotal role in dampening the activation of various immune cells, including T cells, B cells, and dendritic cells (DCs). This function makes HPK1 a compelling target for therapeutic intervention, particularly in the field of immuno-oncology, where overcoming immune suppression is a key strategy. This technical guide provides an in-depth overview of the biological function of HPK1 in immune suppression, detailing its signaling pathways, impact on immune cell function, and the methodologies used to study it.
HPK1 Signaling Pathways: A Negative Feedback Loop
HPK1 acts as a crucial intracellular immune checkpoint, attenuating signaling cascades initiated by the T-cell receptor (TCR) and B-cell receptor (BCR). Upon receptor engagement, HPK1 is recruited to the signaling complex and becomes activated. Its primary mechanism of immune suppression involves the phosphorylation of key adapter proteins, leading to the downregulation of activating signals.
T-Cell Receptor (TCR) Signaling
In T cells, HPK1 activation is a direct consequence of TCR engagement. Once activated, HPK1 phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at serine 376. This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76. The degradation of SLP-76 disrupts the formation of the active TCR signaling complex, thereby attenuating downstream signals, including the phosphorylation of Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK). This cascade of events ultimately leads to reduced T-cell proliferation and cytokine production.
Caption: HPK1-mediated negative regulation of TCR signaling.
B-Cell Receptor (BCR) Signaling
Similar to its role in T cells, HPK1 also negatively regulates BCR signaling. Upon BCR engagement, HPK1 is activated and phosphorylates the B-cell linker protein (BLNK), the B-cell analog of SLP-76. This phosphorylation event also promotes the binding of 14-3-3 proteins, leading to BLNK ubiquitination and degradation, thereby dampening B-cell activation and antibody production.
Impact of HPK1 on Immune Cell Function
The inhibitory role of HPK1 extends across multiple hematopoietic lineages, significantly impacting the anti-tumor immune response.
T-Cells
-
Reduced Proliferation and Cytokine Production: As detailed in the signaling pathway, HPK1 activation curtails T-cell proliferation and the production of key effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). Studies using HPK1 knockout (KO) or kinase-dead (KD) mice have consistently demonstrated enhanced T-cell proliferation and cytokine secretion upon TCR stimulation.
-
Resistance to Immune Suppression: T cells lacking functional HPK1 exhibit resistance to suppressive signals prevalent in the tumor microenvironment (TME), such as those mediated by prostaglandin E2 (PGE2) and adenosine.
-
Regulatory T cells (Tregs): HPK1 also influences the function of regulatory T cells. While the number of Tregs is elevated in HPK1 knockout mice, their suppressive function is impaired.
Dendritic Cells (DCs)
-
Enhanced Maturation and Antigen Presentation: HPK1 negatively regulates the maturation of dendritic cells. HPK1-deficient bone marrow-derived DCs (BMDCs) show increased expression of co-stimulatory molecules like CD80 and CD86. This enhanced maturation leads to improved antigen presentation and a greater capacity to stimulate T-cell proliferation.
-
Increased Pro-inflammatory Cytokine Production: Matured HPK1-deficient BMDCs produce higher levels of pro-inflammatory cytokines, including IL-12, IL-1β, TNF-α, and IL-6, which are crucial for mounting an effective anti-tumor immune response.
B-Cells
-
Hyper-proliferation and Activation: B cells lacking HPK1 display hyper-proliferation and enhanced activation of downstream signaling pathways upon BCR ligation.
Quantitative Effects of HPK1 Inhibition or Deletion
The following tables summarize quantitative data from various studies, illustrating the impact of HPK1 inhibition or genetic deletion on immune cell function.
Table 1: Effect of HPK1 Inhibition/Deletion on T-Cell Cytokine Production
| Cell Type | Condition | Cytokine | Fold Increase (vs. Control) | Reference |
| Human CD8+ T cells | HPK1 inhibitor (1 µM) | IFN-γ | ~2-4 | |
| Human CD8+ T cells | HPK1 inhibitor (1 µM) | IL-2 | ~3-5 | |
| Human PBMCs | HPK1 inhibitor | IFN-γ | Synergistic increase with anti-PD-1 | |
| HPK1 KO Jurkat T cells | anti-CD3/CD28 stimulation | IL-2 | Significant increase |
Table 2: Effect of HPK1 Deletion on Dendritic Cell Maturation Markers
| Cell Type | Condition | Marker | Observation | Reference |
| HPK1-/- BMDCs | LPS maturation | CD80 | Higher expression | |
| HPK1-/- BMDCs | LPS maturation | CD86 | Higher expression |
Table 3: IC50 Values of Selected HPK1 Inhibitors
| Inhibitor | Assay Type | IC50 Value | Reference |
| Compound 1 | Biochemical Assay | 0.0465 nM | |
| GNE-1858 | HPK1 inhibitor | Potent inhibition | |
| A-745 | Chemical probe | Potent and selective |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of HPK1 function. Below are outlines of key experimental protocols.
HPK1 Kinase Assay
This assay measures the enzymatic activity of HPK1 and is essential for screening potential inhibitors.
Principle: The assay quantifies the transfer of a phosphate group from ATP to a substrate by HPK1. The amount of ADP produced is proportional to the kinase activity.
General Protocol (using ADP-Glo™ Kinase Assay as an example):
-
Reaction Setup: In a 384-well plate, add the test inhibitor compound, purified recombinant HPK1 enzyme, and a substrate/ATP mixture.
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measurement: Read the luminescence, which correlates with the amount of ADP produced and thus HPK1 activity.
Cellular Phosphorylation Assay (Jurkat T cells)
This assay assesses the inhibitory effect of compounds on HPK1 activity within a cellular context.
Principle: The assay measures the phosphorylation of SLP-76 at Ser376, a direct downstream target of HPK1, in Jurkat T cells upon TCR stimulation.
General Protocol:
-
Cell Stimulation: Treat Jurkat T cells with an anti-CD3/CD28 antibody complex to activate the TCR signaling pathway and induce HPK1 activation.
-
Inhibitor Treatment: Incubate the stimulated cells with various concentrations of the test inhibitor.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Quantification of pSLP-76 (Ser376): Use a sandwich ELISA with a specific capture antibody for SLP-76 and a detection antibody for phospho-SLP-76 (Ser376) to quantify the level of phosphorylation. A decrease in the signal indicates inhibition of HPK1 activity.
In Vivo Tumor Model
Syngeneic mouse tumor models are used to evaluate the anti-tumor efficacy of HPK1 inhibitors.
General Protocol:
-
Tumor Cell Implantation: Subcutaneously implant tumor cells (e.g., MC38 colon adenocarcinoma) into immunocompetent mice.
-
Treatment: Once tumors are established, treat the mice with the HPK1 inhibitor (e.g., via oral gavage) and/or a checkpoint inhibitor (e.g., anti-PD-1 antibody).
-
Tumor Growth Measurement: Monitor tumor volume over time.
-
Immunophenotyping: At the end of the study, isolate tumors and draining lymph nodes to analyze the immune cell infiltrate (e.g., CD8+ T cells, Tregs) and their activation status by flow cytometry.
-
Cytokine Analysis: Measure cytokine levels in the serum or from ex vivo stimulated splenocytes.
Caption: Experimental workflow for the evaluation of HPK1 inhibitors.
Conclusion
HPK1 is a well-validated negative regulator of immune cell activation, playing a significant role in suppressing anti-tumor immunity. Its inhibitory actions in T cells, B cells, and dendritic cells make it an attractive target for cancer immunotherapy. The development of small molecule inhibitors of HPK1 has shown promise in preclinical studies, demonstrating the potential to enhance T-cell-mediated tumor destruction, particularly in combination with other immunotherapies like checkpoint blockade. The experimental protocols and quantitative data presented in this guide provide a framework for the continued investigation of HPK1 and the development of novel therapeutics targeting this key immune checkpoint. Further research will be crucial to fully elucidate the complexities of HPK1 signaling and to translate the potential of HPK1 inhibition into effective clinical treatments for cancer.
Hpk1-IN-19: A Technical Guide to Target Engagement and Validation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target engagement and validation studies for Hpk1-IN-19, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). Due to the limited publicly available data for this compound, this guide utilizes representative data from other well-characterized HPK1 inhibitors to illustrate the principles and methodologies of target validation. This document outlines the critical role of HPK1 in immune regulation, details experimental protocols for assessing inhibitor activity, and presents a framework for comprehensive target validation.
Introduction to HPK1 as a Therapeutic Target
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key downstream adapter proteins, most notably SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[2] This phosphorylation leads to the degradation of SLP-76, thereby attenuating T-cell activation, proliferation, and cytokine production.[2]
By inhibiting HPK1, the "brakes" on the immune system can be released, leading to enhanced T-cell responses against tumors. This makes HPK1 a compelling target for cancer immunotherapy, with the potential to improve the efficacy of existing treatments, including checkpoint inhibitors.[2] this compound, also identified as Compound I-47, is a specific inhibitor developed to target HPK1.[3][4]
HPK1 Signaling Pathway
The signaling cascade initiated by TCR engagement and negatively regulated by HPK1 is a complex process involving multiple protein interactions and phosphorylation events. The following diagram illustrates the canonical HPK1 signaling pathway in T-cells.
Caption: HPK1 negatively regulates T-cell activation by phosphorylating SLP-76.
Target Engagement and Validation Workflow
A systematic approach is required to validate the engagement and therapeutic hypothesis of an HPK1 inhibitor like this compound. The workflow progresses from initial biochemical confirmation of target binding to cellular assays demonstrating on-target effects and finally to in vivo models to assess efficacy.
Caption: A stepwise approach for validating HPK1 inhibitors from bench to in vivo.
Quantitative Data Summary
The following tables summarize key quantitative parameters for representative, well-characterized HPK1 inhibitors. This data is intended to provide a benchmark for the expected potency and activity of a novel inhibitor like this compound.
Table 1: In Vitro Kinase Inhibition
| Compound ID | Assay Type | Target | IC50 (nM) | Reference |
| Compound 1 | Biochemical Kinase Assay | HPK1 | 0.0465 | [5] |
| GNE-1858 | Biochemical Kinase Assay | HPK1 | 1.9 | [6] |
| BGB-15025 | Biochemical Kinase Assay | HPK1 | <10 | [6] |
| XHS | Biochemical Kinase Assay | HPK1 | 2.6 | [1] |
| GRC 54276 | Biochemical Kinase Assay | HPK1 | <1 |
Table 2: Cellular Target Engagement and Functional Activity
| Compound ID | Cell Type | Assay | Endpoint | EC50/IC50 (µM) | Reference |
| Compound 1 | Human PBMCs | p-SLP-76 ELISA | Inhibition of p-SLP-76 | <0.02 | [5] |
| GRC 54276 | Human T-cells | p-SLP-76 Inhibition | Inhibition of p-SLP-76 | Potent | |
| GRC 54276 | Human T-cells | Cytokine Release | IL-2 Induction | Potent | |
| GRC 54276 | Human T-cells | Cytokine Release | IFN-γ Induction | Potent | |
| XHS | PBMC Assay | p-SLP-76 | Inhibition of p-SLP-76 | 0.6 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of HPK1 inhibitor activity. The following sections provide protocols for key experiments.
In Vitro HPK1 Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced by the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Recombinant human HPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of a solution containing HPK1 enzyme and MBP substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and measure the light output by adding 10 µL of Kinase Detection Reagent and incubating for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value using a suitable data analysis software.
Cellular Phospho-SLP-76 (Ser376) Assay
This assay measures the direct downstream target of HPK1 in a cellular context to confirm on-target engagement.
Materials:
-
Jurkat T-cells or primary human T-cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound or other test compounds
-
Anti-CD3/anti-CD28 antibodies for T-cell stimulation
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Phospho-SLP-76 (Ser376) specific antibody
-
Total SLP-76 antibody
-
Secondary antibodies conjugated to HRP or a fluorescent dye
-
Western blot or ELISA reagents
Procedure (Western Blot):
-
Seed Jurkat cells at a density of 1x10⁶ cells/mL and allow them to rest for 2 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.
-
Stimulate the T-cells with anti-CD3/anti-CD28 antibodies for 15 minutes.
-
Harvest the cells, wash with cold PBS, and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-SLP-76 (Ser376) and total SLP-76.
-
Wash and incubate with the appropriate secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize the p-SLP-76 signal to the total SLP-76 signal.
T-Cell Cytokine Release Assay
This functional assay assesses the downstream consequence of HPK1 inhibition, which is the enhancement of T-cell effector functions.
Materials:
-
Primary human peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound or other test compounds
-
Anti-CD3/anti-CD28 antibodies
-
ELISA or multiplex bead array kits for IL-2 and IFN-γ
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs at a density of 2x10⁵ cells/well in a 96-well plate.
-
Add serial dilutions of this compound or DMSO to the wells and pre-incubate for 1 hour.
-
Stimulate the cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies.
-
Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-2 and IFN-γ in the supernatants using ELISA or a multiplex bead array system according to the manufacturer's instructions.
-
Plot the cytokine concentrations against the inhibitor concentrations to determine the EC50 for cytokine induction.
Conclusion
The validation of this compound as a therapeutic agent requires a rigorous, multi-faceted approach. By employing the biochemical, cellular, and in vivo assays detailed in this guide, researchers can effectively characterize its potency, target engagement, and functional consequences. While specific data for this compound is not yet widely published, the provided framework and representative data for other HPK1 inhibitors offer a robust roadmap for its continued investigation and development as a novel cancer immunotherapy. The successful inhibition of HPK1 holds significant promise for enhancing anti-tumor immunity and improving patient outcomes.
References
- 1. Theoretical Studies on Selectivity of HPK1/JAK1 Inhibitors by Molecular Dynamics Simulations and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS#:2227609-33-6 | Chemsrc [chemsrc.com]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
The Kinase Activity of HPK1: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of Hematopoietic Progenitor Kinase 1 (HPK1) as a Key Regulator of Immune Cell Function and a Promising Target for Immuno-Oncology.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of signal transduction pathways in various immune cells, including T cells, B cells, and dendritic cells.[1][3][4] By dampening the activation signals originating from the T cell receptor (TCR) and B cell receptor (BCR), HPK1 plays a crucial role in maintaining immune homeostasis.[5][6] However, in the context of cancer, this inhibitory function can be co-opted by tumors to evade immune surveillance, making HPK1 an attractive target for novel immuno-therapeutics.[7] This technical guide provides a comprehensive overview of the kinase activity of HPK1, including its regulatory mechanisms, substrate phosphorylation, and its role in key signaling pathways. Detailed experimental protocols for assessing HPK1 activity are also provided to facilitate further research and drug development efforts.
HPK1 Structure and Regulation of Kinase Activity
The HPK1 protein consists of an N-terminal kinase domain, four proline-rich regions, and a C-terminal citron homology domain.[8] The kinase activity of HPK1 is tightly regulated through a series of post-translational modifications and protein-protein interactions.
Activation Mechanism:
Full catalytic activity of HPK1 requires a multi-step activation process.[5] Upon TCR engagement, HPK1 is recruited to lipid rafts where it is phosphorylated on tyrosine 379 by ZAP-70.[5][9] This phosphorylation creates a docking site for the SH2 domain of the adaptor protein SLP-76.[5] The interaction with SLP-76, coupled with autophosphorylation at Threonine 165 and phosphorylation at Serine 171 by Protein Kinase D (PKD), leads to the full activation of HPK1's kinase function.[5][9] In the context of prostaglandin E2 (PGE2) signaling, HPK1 activation is mediated by Protein Kinase A (PKA), which also phosphorylates Serine 171.[10]
Inhibition and Dimerization:
In its inactive, non-phosphorylated state, the HPK1 kinase domain exists as a head-to-head domain-swapped dimer.[5][11] In this conformation, the activation loop of one monomer occupies the ATP- and substrate-binding sites of the other, effectively inhibiting its kinase activity.[5][8][11] Phosphorylation of the activation loop disrupts this trans-inhibitory dimer, allowing the kinase to adopt an active conformation.[5][8]
HPK1 Signaling Pathways
HPK1 exerts its negative regulatory function primarily through the TCR and BCR signaling pathways.
T Cell Receptor (TCR) Signaling
Upon activation, HPK1 phosphorylates key downstream signaling molecules, leading to the attenuation of the T cell response.
A key substrate of HPK1 in the TCR pathway is the adaptor protein SLP-76.[5] HPK1 phosphorylates SLP-76 at Serine 376, creating a binding site for 14-3-3 proteins.[2][12][13] The recruitment of 14-3-3 to phosphorylated SLP-76 leads to the dissociation of the SLP-76 signaling complex and subsequent ubiquitination and proteasomal degradation of SLP-76.[5][13] This effectively terminates the downstream signaling cascade that leads to T cell activation, including the activation of PLCγ1 and ERK.[14] HPK1 also phosphorylates the adaptor protein Gads at Threonine 262, which further contributes to the negative regulation of TCR signaling.[5]
B Cell Receptor (BCR) Signaling
HPK1 plays a similar negative regulatory role in B cells.[7] Following BCR engagement, HPK1 is activated and phosphorylates the B-cell linker protein (BLNK), the B-cell analog of SLP-76.[6] This phosphorylation of BLNK also leads to its interaction with 14-3-3 proteins, followed by ubiquitination and degradation, thereby dampening BCR signaling.[6]
Dendritic Cell (DC) Function
HPK1 also acts as a negative regulator of dendritic cell activation.[3] HPK1-deficient DCs exhibit enhanced expression of co-stimulatory molecules and produce higher levels of pro-inflammatory cytokines, leading to superior T cell stimulation.[3]
Quantitative Data on HPK1 Kinase Activity
The following table summarizes key quantitative parameters related to HPK1 kinase activity.
| Parameter | Value | Species/System | Reference |
| Inhibitor Ki (Sunitinib) | ~10 nM | Recombinant full-length human HPK1 | [8] |
| Inhibitor IC50 (Sunitinib) | 15 nM | In vitro kinase assay | [7] |
| Apparent ATP Km | ~4.5 µM | HPK1 kinase domain | [15] |
Experimental Protocols
Accurate assessment of HPK1 kinase activity is crucial for both basic research and drug discovery. The following sections provide detailed methodologies for key in vitro and cellular assays.
In Vitro HPK1 Kinase Assay using Myelin Basic Protein (MBP)
This assay measures the direct kinase activity of recombinant HPK1 using a generic substrate, Myelin Basic Protein (MBP).
Materials:
-
Active HPK1 enzyme (recombinant)
-
Myelin Basic Protein (MBP)
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³³P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
ATP solution
-
Kinase Dilution Buffer
-
Microfuge tubes
-
Phosphocellulose paper and wash buffer (if using radioactivity)
-
Luminometer (if using ADP-Glo™)
Protocol (Radiometric): [1]
-
Thaw all reagents on ice.
-
Prepare a reaction mixture in a pre-cooled microfuge tube containing Kinase Assay Buffer, diluted active HPK1, and MBP substrate.
-
Initiate the reaction by adding the [γ-³³P]ATP Assay Cocktail.
-
Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³³P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
Protocol (Luminescence-based using ADP-Glo™): [16][17]
-
Prepare a master mix containing Kinase Assay Buffer, ATP, and MBP substrate.
-
Add the master mix to the wells of a microplate.
-
Add the test inhibitor or vehicle control.
-
Initiate the reaction by adding diluted HPK1 kinase.
-
Incubate at 30°C for 45 minutes.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate for 45 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 45 minutes at room temperature.
-
Measure luminescence using a microplate reader.
Cellular HPK1 Phosphorylation Assay (pSLP-76 Sandwich ELISA)
This assay measures the intracellular activity of HPK1 by quantifying the phosphorylation of its direct substrate, SLP-76, at Serine 376 in cell lysates.
Materials:
-
Jurkat T cells or primary T cells
-
Cell lysis buffer
-
Anti-CD3/anti-CD28 antibodies for T cell stimulation
-
PathScan® Phospho-SLP-76 (Ser376) Sandwich ELISA Kit (Cell Signaling Technology) or similar
-
Microplate reader
-
Culture Jurkat T cells or primary T cells.
-
Pre-treat cells with test inhibitors or vehicle control.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies to activate the TCR signaling pathway and HPK1.
-
Lyse the cells to extract proteins.
-
Add cell lysates to the wells of the ELISA plate pre-coated with a capture antibody for total SLP-76.
-
Incubate to allow binding of SLP-76 to the capture antibody.
-
Wash the wells to remove unbound proteins.
-
Add a detection antibody that specifically recognizes phospho-SLP-76 (Ser376).
-
Incubate to allow the detection antibody to bind to the captured, phosphorylated SLP-76.
-
Wash the wells.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the wells.
-
Add a chromogenic substrate (e.g., TMB).
-
Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of pSLP-76 (Ser376).
T-Cell Activation Assay (IL-2 Secretion ELISA)
This functional assay assesses the downstream consequence of HPK1 inhibition on T-cell activation by measuring the secretion of the cytokine Interleukin-2 (IL-2).
Materials:
-
Primary human T cells or a T cell line (e.g., Jurkat)
-
Anti-CD3/anti-CD28 antibodies for stimulation
-
Human IL-2 ELISA Kit
-
Cell culture medium and supplements
-
Microplate reader
-
Isolate and culture primary T cells or a T cell line.
-
Plate the cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the HPK1 inhibitor or vehicle control.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies.
-
Incubate the cells for 24-48 hours to allow for cytokine secretion.
-
Collect the cell culture supernatant.
-
Perform the IL-2 ELISA on the supernatants according to the manufacturer's instructions. This typically involves:
-
Adding the supernatant to wells coated with an anti-IL-2 capture antibody.
-
Incubating and washing.
-
Adding a biotinylated anti-IL-2 detection antibody.
-
Incubating and washing.
-
Adding streptavidin-HRP.
-
Incubating and washing.
-
Adding a chromogenic substrate and stop solution.
-
-
Measure the absorbance at 450 nm.
-
Calculate the concentration of IL-2 in the samples by comparing the absorbance to a standard curve of recombinant IL-2.
Conclusion
HPK1 is a well-validated negative regulator of immune cell activation, making it a compelling target for cancer immunotherapy. A thorough understanding of its kinase activity, regulatory mechanisms, and signaling pathways is essential for the development of potent and selective inhibitors. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate HPK1 function and to identify and characterize novel therapeutic agents that can unleash the full potential of the anti-tumor immune response.
References
- 1. promega.es [promega.es]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Hematopoietic progenitor kinase 1 is a negative regulator of dendritic cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 6. Down-regulation of B Cell Receptor Signaling by Hematopoietic Progenitor Kinase 1 (HPK1)-mediated Phosphorylation and Ubiquitination of Activated B Cell Linker Protein (BLNK) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple conformational states of the HPK1 kinase domain in complex with sunitinib reveal the structural changes accompanying HPK1 trans-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of Hematopoietic Progenitor Kinase 1 Involves Relocation, Autophosphorylation, and Transphosphorylation by Protein Kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholars.mssm.edu [scholars.mssm.edu]
- 11. researchgate.net [researchgate.net]
- 12. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. researchgate.net [researchgate.net]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. HPK1 Kinase Enzyme System [worldwide.promega.com]
- 18. PathScan® Phospho-SLP-76 (Ser376) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. documents.thermofisher.cn [documents.thermofisher.cn]
- 22. cdn.stemcell.com [cdn.stemcell.com]
Hpk1-IN-19: A Technical Guide for Cancer and Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Hpk1-IN-19, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), for its application in cancer and inflammation research. This document details the mechanism of action, presents key quantitative data for HPK1 inhibitors, outlines detailed experimental protocols, and provides visualizations of relevant biological pathways and experimental workflows.
Introduction to HPK1 and its Inhibition
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] HPK1 functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[2][3] By dampening immune cell activation, HPK1 plays a significant role in maintaining immune homeostasis. However, in the context of malignancy, this inhibitory function can be co-opted by tumors to evade immune surveillance.[4]
Inhibition of HPK1 has emerged as a promising therapeutic strategy in immuno-oncology. By blocking HPK1 activity, the brakes on the anti-tumor immune response are released, leading to enhanced T-cell activation, proliferation, and cytokine production.[2][4] This heightened immune response can lead to improved tumor control and clearance. Furthermore, the role of HPK1 in inflammatory processes suggests its inhibition may be beneficial in treating certain inflammatory and autoimmune diseases.[5]
This compound (also known as Compound I-47) is a specific inhibitor of HPK1, identified from patent WO2018102366A1.[6][7] While specific quantitative data for this compound is not publicly available, this guide provides representative data from other well-characterized HPK1 inhibitors to illustrate the potency and activity of this class of molecules.
Data Presentation: Potency of HPK1 Inhibitors
The following tables summarize the inhibitory activity of various small molecule HPK1 inhibitors against the kinase and in cellular assays. This data provides a comparative landscape for the potency of compounds targeting HPK1.
Table 1: In Vitro Kinase Inhibitory Activity of Select HPK1 Inhibitors
| Compound | HPK1 IC50 (nM) | Reference |
| Lead Compound [I] | 0.2 | [5] |
| NDI-101150 | 0.7 | [2] |
| Compound [I] from Insilico Medicine | 10.4 | [8] |
| Sutent | 15 | [3] |
| CMPD0431 | ~20 | [6] |
| KHK-6 | 20 | [9] |
| M074-2865 | 2,930 | [10] |
Table 2: Cellular Activity of Select HPK1 Inhibitors
| Compound | Assay | IC50/EC50 (nM) | Cell Type | Reference |
| Lead Compound [I] | pSLP76(S376) Cellular Assay | 3 (IC50) | Jurkat | [5] |
| Lead Compound [I] | Primary T-cell IL-2 Assay | 1.5 (EC50) | Primary T-cells | [5] |
Signaling Pathways and Experimental Workflows
HPK1 Signaling Pathway in T-Cell Activation
The following diagram illustrates the central role of HPK1 as a negative regulator in the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, a signaling cascade is initiated, leading to T-cell activation. HPK1 intervenes in this pathway to dampen the response.
Experimental Workflow for Evaluating HPK1 Inhibitors
The following diagram outlines a typical experimental workflow for the preclinical evaluation of an HPK1 inhibitor like this compound.
References
- 1. Inhibitors of immuno-oncology target HPK1 - a patent review (2016 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of NDI-101150 presented | BioWorld [bioworld.com]
- 3. US20230339896A1 - Hpk1 inhibitors and uses thereof - Google Patents [patents.google.com]
- 4. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2018102366A1 - Anilinopyrimidines as haematopoietic progenitor kinase 1 (hpk1) inhibitors - Google Patents [patents.google.com]
- 6. This compound - Immunomart [immunomart.org]
- 7. labcompare.com [labcompare.com]
- 8. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of HPK1 Inhibitors in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a critical negative regulator of T-cell activation, making it a promising target for cancer immunotherapy. The development of small molecule inhibitors targeting HPK1 is a key focus in immuno-oncology research. In vivo studies in mouse models are essential for evaluating the pharmacokinetic (PK) and pharmacodynamic (PD) properties of these inhibitors, as well as their anti-tumor efficacy. This document provides a generalized protocol for the in vivo administration of a hypothetical HPK1 inhibitor, referred to as Hpk1-IN-19, for mouse studies, based on common practices for orally bioavailable small molecules. The protocol outlines steps for formulation, administration, and sample collection for subsequent analysis.
Introduction to HPK1 Inhibition
HPK1, a member of the MAP4K family of serine/threonine kinases, is predominantly expressed in hematopoietic cells.[1][2] It functions as a negative regulator of T-cell receptor (TCR) signaling.[2][3][4] Inhibition of HPK1 has been shown to enhance T-cell activation and proliferation, leading to potent anti-tumor immune responses in preclinical models.[5][6][7] Several small molecule HPK1 inhibitors are currently under investigation, demonstrating the therapeutic potential of targeting this kinase.[3][8][9][10] The primary goal of in vivo studies is to assess the pharmacological properties of these inhibitors, including their oral bioavailability and sustained plasma exposure, to guide clinical development.[3]
Quantitative Data Summary
The following table summarizes representative pharmacokinetic parameters for an orally administered HPK1 inhibitor in mice, based on data reported for similar compounds.[11] These values are provided as a reference and will vary depending on the specific compound and formulation.
| Parameter | Value | Unit | Description |
| Dose | 10 - 100 | mg/kg | The amount of compound administered per kilogram of body weight. |
| Administration Route | Oral (p.o.) | - | The compound is administered by mouth, typically via gavage. |
| Cmax | 518 - 1801 | ng/mL | The maximum observed plasma concentration of the drug. |
| Tmax | 0.5 - 2 | hours | The time at which Cmax is reached. |
| AUC | Variable | ng*h/mL | The total drug exposure over time. |
| Bioavailability (F%) | 80 - 116 | % | The fraction of the administered dose that reaches systemic circulation. |
| Half-life (t1/2) | 0.6 - 0.8 | hours | The time required for the plasma concentration of the drug to decrease by half. |
Experimental Protocol: In Vivo Administration of this compound in Mice
This protocol describes a general procedure for the oral administration of a hypothetical HPK1 inhibitor, this compound, to mice for pharmacokinetic analysis. Note: This is a template protocol and must be adapted and optimized based on the specific physicochemical properties of this compound and institutional guidelines (IACUC).
Materials
-
This compound compound
-
Vehicle for formulation (e.g., 0.5% (w/v) methylcellulose in water, 20% Captisol®)
-
8-10 week old mice (e.g., C57BL/6 or BALB/c)
-
Oral gavage needles (20-22 gauge, curved)
-
Syringes (1 mL)
-
Balance
-
Vortex mixer
-
Sonicator (optional)
-
Blood collection tubes (e.g., EDTA-coated microtubes)
-
Centrifuge
-
Pipettes and tips
-
-80°C freezer
Methods
-
Formulation Preparation:
-
Determine the required concentration of this compound in the vehicle based on the desired dose (e.g., 10 mg/kg) and dosing volume (e.g., 10 mL/kg).
-
Accurately weigh the required amount of this compound powder.
-
Gradually add the vehicle to the powder while vortexing to ensure a homogenous suspension. Sonication may be used to aid in dispersion if necessary.
-
Prepare the formulation fresh on the day of the experiment.
-
-
Animal Handling and Dosing:
-
Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Fast mice for 4-6 hours before dosing (ensure access to water).
-
Record the body weight of each mouse on the day of the experiment to calculate the exact volume of formulation to be administered.
-
Administer the this compound formulation orally using a suitable gavage needle. Ensure proper technique to avoid injury to the animal.
-
Administer an equivalent volume of the vehicle to a control group of mice.
-
-
Blood Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect approximately 50-100 µL of blood from each mouse at each time point via a suitable method (e.g., saphenous vein, tail vein).
-
Place the blood samples into EDTA-coated microtubes to prevent coagulation.
-
Keep the samples on ice.
-
-
Plasma Preparation and Storage:
-
Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) and transfer it to a clean, labeled microtube.
-
Store the plasma samples at -80°C until analysis by LC-MS/MS to determine the concentration of this compound.
-
Signaling Pathway and Experimental Workflow Diagrams
HPK1 Signaling Pathway
Caption: HPK1 negatively regulates T-cell receptor (TCR) signaling.
In Vivo Pharmacokinetic Study Workflow
Caption: Workflow for a typical in vivo pharmacokinetic study in mice.
References
- 1. Human HPK1, a novel human hematopoietic progenitor kinase that activates the JNK/SAPK kinase cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 3. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Theoretical Studies on Selectivity of HPK1/JAK1 Inhibitors by Molecular Dynamics Simulations and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 11. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
Application Notes and Protocols for Measuring HPK1 Inhibition in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling. By phosphorylating key downstream targets such as SLP-76, HPK1 attenuates T-cell activation, proliferation, and cytokine production. This immunosuppressive function makes HPK1 an attractive therapeutic target for enhancing anti-tumor immunity in cancer immunotherapy. The development of potent and selective HPK1 inhibitors requires robust and reliable cell-based assays to accurately quantify their inhibitory activity in a physiologically relevant context.
These application notes provide detailed protocols for three widely used cell-based assays to measure HPK1 inhibition: a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a NanoBioluminescence Resonance Energy Transfer (NanoBRET™) Target Engagement assay, and a phospho-flow cytometry assay to detect the phosphorylation of the direct HPK1 substrate, SLP-76.
HPK1 Signaling Pathway
HPK1 is a serine/threonine kinase that is predominantly expressed in hematopoietic cells. Upon T-cell receptor (TCR) activation, HPK1 is recruited to the immunological synapse where it becomes activated. Activated HPK1 then phosphorylates the adaptor protein SLP-76 at Serine 376. This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the dissociation of the SLP-76 signaling complex and subsequent downregulation of the T-cell response, including reduced production of interleukin-2 (IL-2). Inhibition of HPK1 blocks this phosphorylation event, thereby sustaining TCR signaling and enhancing T-cell effector functions.
Data Presentation: Potency of HPK1 Inhibitors in Cellular Assays
The following table summarizes the half-maximal inhibitory concentrations (IC50) and effective concentrations (EC50) of several known HPK1 inhibitors in various cell-based assays. This data allows for a direct comparison of compound potencies.
| Compound | Assay Type | Cell Type | Readout | IC50 / EC50 (nM) |
| BGB-15025 | Biochemical | - | Kinase Activity | 1.04[1][2] |
| pSLP-76 Cellular Assay | T-Cells | pSLP-76 (S376) | Potent inhibition (concentration-dependent)[1][2] | |
| IL-2 Production Assay | T-Cells | IL-2 Secretion | Potent induction (concentration-dependent)[1][2] | |
| GNE-1858 | Biochemical | - | Kinase Activity | 1.9[3][4][5] |
| pSLP-76 Cellular Assay | - | pSLP-76 (S376) | 1.9[6] | |
| Compound 1 | pSLP-76 Cellular Assay | Human PBMCs | pSLP-76 (S376) | 17.59 - 19.8[7] |
| IL-2 Production Assay | Human PBMCs | IL-2 Secretion | 2.24 - 4.85[7] | |
| Compound 2 | pSLP-76 Cellular Assay | Human PBMCs | pSLP-76 (S376) | 141.44 - 193.41[7] |
| IL-2 Production Assay | Human PBMCs | IL-2 Secretion | 58.36 - 142.53[7] | |
| ZYF0033 | Biochemical | - | MBP Phosphorylation | < 10[8][9][10] |
| pSLP-76 Cellular Assay | - | pSLP-76 (S376) | Reduced at 100 nM[8] | |
| HPK1-IN-3 | Biochemical | - | Kinase Activity | 0.25[11][12] |
| IL-2 Production Assay | Human PBMCs | IL-2 Secretion | 108[11][12] | |
| Unnamed Inhibitor | pSLP-76 Cellular Assay | Jurkat | pSLP-76 (S376) | 3[13] |
| IL-2 Production Assay | Primary T-Cells | IL-2 Secretion | 1.5[13] | |
| ISR-05 | Biochemical | - | Kinase Activity | 24,200[14] |
| ISR-03 | Biochemical | - | Kinase Activity | 43,900[14] |
Experimental Protocols
HTRF Assay for HPK1 Inhibition
This protocol describes a homogeneous, fluorescence-based assay to quantify the inhibition of HPK1 in cell lysates. The assay measures the proximity of two antibodies labeled with a FRET donor and acceptor, which bind to HPK1.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium with 10% FBS
-
HPK1 inhibitor compounds
-
Anti-CD3 antibody
-
HTRF Total HPK1 Detection Kit (containing donor and acceptor antibodies, lysis buffer, and detection buffer)
-
96-well and 384-well white microplates
Protocol:
-
Cell Culture and Treatment:
-
Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 incubator.
-
Seed 200,000 Jurkat cells per well in a 96-well culture plate.
-
Treat the cells with a serial dilution of the HPK1 inhibitor for 2 hours.
-
Stimulate the cells with 20 µg/mL of anti-CD3 antibody for 30 minutes.
-
-
Cell Lysis:
-
Carefully remove the supernatant.
-
Add 10 µL of supplemented 4X HTRF lysis buffer to each well.
-
Incubate for 30 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
-
Assay Procedure:
-
Transfer 16 µL of the cell lysate to a 384-well low-volume white microplate.
-
Prepare the HTRF detection reagent mix by combining the donor and acceptor antibodies according to the kit manufacturer's instructions.
-
Add 4 µL of the premixed HTRF detection reagents to each well containing the lysate.
-
Seal the plate and incubate overnight at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
NanoBRET™ Target Engagement Assay
This assay quantifies the binding of a small molecule inhibitor to the HPK1 protein within intact, living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged HPK1 and a fluorescent tracer that binds to the kinase's active site.
Materials:
-
HEK293 cells
-
DMEM with 10% FBS
-
Plasmid encoding NanoLuc®-HPK1 fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
NanoBRET™ Kinase Tracer
-
HPK1 inhibitor compounds
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, non-binding surface 384-well plates
Protocol:
-
Cell Transfection and Seeding:
-
Transfect HEK293 cells with the NanoLuc®-HPK1 fusion vector according to the manufacturer's protocol.
-
After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM.
-
Seed the cells into a 384-well white assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the HPK1 inhibitor compounds.
-
Add the compounds to the wells.
-
Add the NanoBRET™ Tracer to all wells at a final concentration determined by a preliminary tracer titration experiment.
-
-
Incubation and Signal Detection:
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow for compound binding to reach equilibrium.
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.
-
Add the substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Read the plate within 20 minutes on a luminometer equipped with 450 nm (donor) and 610 nm (acceptor) filters.
-
Calculate the BRET ratio by dividing the acceptor emission (610 nm) by the donor emission (450 nm).
-
Plot the BRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Phospho-Flow Cytometry for pSLP-76 (Ser376)
This protocol enables the quantification of HPK1 activity in individual cells by measuring the phosphorylation of its direct substrate, SLP-76, at serine 376 using phospho-specific antibodies and flow cytometry.
Materials:
-
Jurkat T-cells or human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% FBS
-
HPK1 inhibitor compounds
-
Anti-CD3/Anti-CD28 antibodies or beads for stimulation
-
Fixation Buffer (e.g., 1.5% formaldehyde)
-
Permeabilization Buffer (e.g., ice-cold methanol)
-
FACS Buffer (PBS with 0.1% BSA)
-
Fluorochrome-conjugated antibodies:
-
Anti-pSLP-76 (Ser376)
-
Anti-CD3 (for gating on T-cells in PBMCs)
-
Isotype control antibody
-
-
Flow cytometer
Protocol:
-
Cell Preparation and Treatment:
-
Culture and harvest Jurkat cells or isolate PBMCs from healthy donors.
-
Resuspend cells at 1 x 10^6 cells/mL in RPMI-1640.
-
Pre-treat cells with a dose range of HPK1 inhibitor for 1-2 hours at 37°C.
-
Stimulate cells with anti-CD3/anti-CD28 for 15-30 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Antibody Staining:
-
Resuspend the permeabilized cells in FACS buffer.
-
Add the anti-pSLP-76 (Ser376) antibody and, if using PBMCs, an anti-CD3 antibody. Include an isotype control in a separate tube.
-
Incubate in the dark at room temperature for 40 minutes.[15]
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Gate on the live cell population using forward and side scatter, and on the CD3+ T-cell population if using PBMCs.
-
Quantify the median fluorescence intensity (MFI) of the pSLP-76 signal in the appropriate cell population.
-
Calculate the percent inhibition of pSLP-76 phosphorylation for each inhibitor concentration relative to the stimulated control and determine the IC50 value.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. beonemedinfo.com [beonemedinfo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ZYF0033 | HPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. abmole.com [abmole.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 14. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Hpk1-IN-19 in Syngeneic Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3] Primarily expressed in hematopoietic cells, HPK1 attenuates T-cell activation, proliferation, and cytokine production.[2][3] In the tumor microenvironment, HPK1's immunosuppressive function can impede the body's natural anti-tumor immune response.[4][5] Hpk1-IN-19 is a potent and selective small molecule inhibitor of HPK1, designed to enhance anti-tumor immunity by blocking this negative regulatory pathway. These application notes provide a comprehensive guide for the experimental design of this compound studies in syngeneic tumor models.
Mechanism of Action
Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates downstream targets, including the adaptor protein SLP-76 at Ser376.[6][7] This phosphorylation leads to the recruitment of 14-3-3 proteins, causing the dissociation of the TCR signalosome and subsequent dampening of downstream signaling cascades, such as the PLCγ1 and ERK pathways.[6][7] this compound, by inhibiting the kinase activity of HPK1, prevents the phosphorylation of SLP-76, thereby sustaining TCR signaling, leading to enhanced T-cell activation, cytokine production (e.g., IL-2, IFN-γ), and proliferation.[6][7] This ultimately potentiates the T-cell-mediated killing of cancer cells.
HPK1 Signaling Pathway in T-Cells
Caption: HPK1 negatively regulates T-cell receptor (TCR) signaling.
Experimental Design for Syngeneic Tumor Models
Syngeneic tumor models, which involve the transplantation of murine tumor cells into immunocompetent mice of the same genetic background, are essential for evaluating immuno-oncology agents like this compound.
Recommended Syngeneic Models
| Cell Line | Tumor Type | Mouse Strain | Characteristics |
| MC38 | Colon Adenocarcinoma | C57BL/6 | Immunologically "hot," responsive to checkpoint inhibitors. |
| CT26 | Colon Carcinoma | BALB/c | Immunologically "hot," responsive to checkpoint inhibitors.[8] |
| LLC (Lewis Lung Carcinoma) | Lung Carcinoma | C57BL/6 | Immunologically "cold," often refractory to checkpoint inhibitors. |
| B16-F10 | Melanoma | C57BL/6 | Immunologically "cold," aggressive, and poorly immunogenic. |
| 4T1 | Breast Cancer | BALB/c | Highly metastatic and immunologically "cold". |
Experimental Workflow
Caption: General workflow for a syngeneic tumor model study.
Detailed Protocols
Tumor Cell Culture and Implantation
Materials:
-
Selected murine tumor cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Syringes (1 mL) and needles (27-30 G)
-
Isoflurane for anesthesia
-
70% Ethanol
Protocol:
-
Culture tumor cells to ~80% confluency.
-
Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS or serum-free medium at the desired concentration (e.g., 1 x 10^6 cells/100 µL).
-
Anesthetize mice using isoflurane.
-
For subcutaneous implantation, inject the cell suspension (typically 100 µL) into the flank of the mouse.
-
For orthotopic implantation, follow a surgical procedure to inject cells into the relevant organ (e.g., mammary fat pad for 4T1 cells).[9]
-
Monitor mice for tumor development. Tumors typically become palpable within 5-10 days.[9]
This compound Administration and Tumor Monitoring
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Digital calipers
-
Scale for body weight measurement
Protocol:
-
Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., Vehicle, this compound, anti-PD-1, this compound + anti-PD-1).
-
Prepare this compound in the appropriate vehicle.
-
Administer this compound orally (p.o.) at the desired dose and schedule (e.g., once or twice daily).[8]
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor body weight and overall health of the mice 2-3 times per week.
-
Continue treatment until the pre-defined endpoint (e.g., tumor volume >2000 mm³, significant weight loss, or a set number of days).
Endpoint Analysis: Immune Profiling
Materials:
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-CD3, -CD4, -CD8, -FoxP3, -Granzyme B, -Ki67)
-
Red blood cell lysis buffer
-
70 µm cell strainers
Protocol:
-
At the endpoint, euthanize mice and harvest tumors, spleens, and tumor-draining lymph nodes.
-
Mechanically and/or enzymatically dissociate tissues to create single-cell suspensions.
-
For tumors, pass the suspension through a 70 µm cell strainer.
-
For spleens, lyse red blood cells.
-
Stain cells with a panel of fluorescently labeled antibodies to identify and quantify immune cell populations.
-
Analyze stained cells using a flow cytometer.
Quantitative Data Summary
The following tables represent expected outcomes based on preclinical studies of HPK1 inhibitors.
Table 1: In Vivo Anti-Tumor Efficacy
| Treatment Group | Tumor Growth Inhibition (TGI) (%) |
| Vehicle | 0 |
| This compound (e.g., 30 mg/kg, BID) | 40 - 60[8] |
| Anti-PD-1 (e.g., 10 mg/kg, Q3D) | 30 - 50[8] |
| This compound + Anti-PD-1 | 80 - 95[8] |
Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)
| Treatment Group | CD8+ T-cells (% of CD45+ cells) | CD8+ Granzyme B+ (% of CD8+ T-cells) | CD4+ FoxP3+ (Tregs) (% of CD4+ T-cells) |
| Vehicle | Low | Low | High |
| This compound | Increased | Increased | Decreased |
| Anti-PD-1 | Increased | Increased | Decreased |
| This compound + Anti-PD-1 | Synergistically Increased | Synergistically Increased | Synergistically Decreased |
Table 3: Systemic Cytokine Levels in Serum
| Treatment Group | IFN-γ (pg/mL) | IL-2 (pg/mL) |
| Vehicle | Baseline | Baseline |
| This compound | Increased | Increased |
| Anti-PD-1 | Increased | Increased |
| This compound + Anti-PD-1 | Synergistically Increased | Synergistically Increased |
Conclusion
This compound represents a promising immuno-oncology agent that can enhance anti-tumor immunity by inhibiting the negative regulatory function of HPK1 in T-cells. The protocols and experimental designs outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in syngeneic tumor models. Careful selection of tumor models, appropriate dosing and scheduling, and comprehensive endpoint analyses are crucial for elucidating the therapeutic potential of this compound, both as a monotherapy and in combination with other immunotherapies such as checkpoint inhibitors.
References
- 1. chemscene.com [chemscene.com]
- 2. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 9. m.youtube.com [m.youtube.com]
Protocol for In Vivo Administration of Hpk1-IN-19: A Representative Study Design
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family, is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity.[3][4] Hpk1-IN-19 is a potent inhibitor of HPK1. This document provides a detailed, representative protocol for the in vivo administration of this compound in a preclinical setting, based on established formulation guidelines for this compound and common practices for in vivo studies with other potent HPK1 inhibitors.
Mechanism of Action: Upon TCR activation, HPK1 phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76), an adaptor protein.[5][6] This phosphorylation leads to the recruitment of 14-3-3 proteins, which disrupts the formation of the TCR signalosome, thereby dampening T-cell activation and effector functions.[2] Inhibition of HPK1 with small molecules like this compound is expected to block the phosphorylation of SLP-76, leading to enhanced T-cell proliferation, cytokine production, and anti-tumor activity.[6][7]
In Vivo Study Rationale: Preclinical in vivo studies are essential to evaluate the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of HPK1 inhibitors. Syngeneic mouse tumor models are frequently employed to assess the anti-tumor activity of these compounds, both as monotherapy and in combination with immune checkpoint inhibitors, such as anti-PD-1 antibodies.[8]
Experimental Protocols
I. Formulation of this compound for In Vivo Administration
Note: The following are suggested formulations for this compound to achieve a clear solution for in vivo administration. It is recommended to prepare the working solution fresh on the day of use. The optimal formulation may vary depending on the specific experimental requirements.
Table 1: this compound In Vivo Formulation Protocols
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Final Concentration | Notes |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | 2.5 mg/mL (4.83 mM) | May require sonication to achieve a clear solution. |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | 2.5 mg/mL (4.83 mM) | May require sonication to achieve a clear solution. |
Preparation of Working Solution (Example using Protocol 1 for 1 mL):
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To 400 µL of PEG300, add 100 µL of the 25 mg/mL this compound stock solution. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to the solution and mix to achieve the final formulation.
-
If precipitation occurs, use sonication to aid dissolution.
II. Representative In Vivo Efficacy Study in a Syngeneic Mouse Model
Disclaimer: The following protocol is a representative example based on in vivo studies of other potent, orally bioavailable HPK1 inhibitors. The optimal dose and schedule for this compound must be determined empirically through dose-finding and pharmacokinetic studies.
A. Animal Model:
-
Species: Mouse (e.g., C57BL/6 or BALB/c, depending on the syngeneic tumor model)
-
Tumor Model: MC38 (colon adenocarcinoma) or CT26 (colon carcinoma) syngeneic models are commonly used.[8]
-
Tumor Implantation: Subcutaneously implant 5 x 105 to 1 x 106 tumor cells in the flank of each mouse.
B. Experimental Groups:
-
Group 1: Vehicle control (formulation buffer)
-
Group 2: this compound (e.g., 30-100 mg/kg, administered orally, twice daily)
-
Group 3: Anti-PD-1 antibody (e.g., 10 mg/kg, administered intraperitoneally, twice a week)
-
Group 4: this compound + Anti-PD-1 antibody (combination therapy)
C. Dosing and Administration:
-
This compound: Administer orally (p.o.) via gavage. A twice-daily (BID) dosing schedule is often used for small molecule kinase inhibitors to maintain target engagement.[8]
-
Vehicle Control: Administer the same volume of the formulation buffer used for this compound, following the same schedule.
-
Anti-PD-1 Antibody: Administer intraperitoneally (i.p.).
D. Study Endpoints and Monitoring:
-
Tumor Growth: Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.
-
Pharmacodynamic (PD) Analysis: At the end of the study, collect blood and tumor tissue to assess target engagement.
-
pSLP-76 Inhibition: Measure the levels of phosphorylated SLP-76 (Ser376) in peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs) via flow cytometry or Western blot to confirm HPK1 inhibition.[6]
-
Cytokine Levels: Measure plasma levels of pro-inflammatory cytokines such as IFN-γ and IL-2.[4]
-
-
Immunophenotyping: Analyze immune cell populations in the tumor microenvironment (e.g., CD8+ T cells, regulatory T cells) by flow cytometry.
Table 2: Representative In Vivo Dosing for HPK1 Inhibitors
| Compound | Animal Model | Dose | Route | Schedule | Reference |
| Unnamed HPK1 Inhibitor | CT26 Syngeneic Mice | 30 mg/kg | p.o. | Twice Daily | [8] |
| GRC 54276 | Syngeneic Mouse Models | Not specified | Not specified | Not specified | [4] |
| "Compound K" | 1956 Sarcoma & MC38 Syngeneic Mice | 30-100 mg/kg | p.o. | Twice Daily | [9] |
Visualizations
HPK1 Signaling Pathway
Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo efficacy study of this compound.
References
- 1. Hematopoietic progenitor kinase 1 is a critical component of prostaglandin E2-mediated suppression of the anti-tumor immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance | PLOS One [journals.plos.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 9. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Potency of Hpk1-IN-19: Application Notes and Protocols for Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of Hpk1-IN-19, a known inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The provided methodologies are essential for researchers in immunology, oncology, and drug discovery seeking to characterize the potency and mechanism of action of HPK1 inhibitors.
Introduction to HPK1 and this compound
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. HPK1 acts as a critical negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates adaptor proteins such as SLP-76, leading to the attenuation of T-cell activation and proliferation. This function makes HPK1 an attractive therapeutic target in immuno-oncology, as its inhibition can enhance anti-tumor immune responses. This compound is a compound identified as an inhibitor of HPK1[1][2].
Data Presentation: this compound IC50 Values
| Kinase Target | Assay Type | Substrate | ATP Concentration | This compound IC50 (nM) | Reference |
| HPK1 | e.g., ADP-Glo™ | e.g., MBP | e.g., 10 µM | User-determined | Internal Data |
| HPK1 | e.g., TR-FRET | e.g., Biotin-SLP-76 | e.g., Km(ATP) | User-determined | Internal Data |
| e.g., GCK | e.g., ADP-Glo™ | e.g., MBP | e.g., 10 µM | User-determined | Internal Data |
| e.g., MINK1 | e.g., ADP-Glo™ | e.g., MBP | e.g., 10 µM | User-determined | Internal Data |
HPK1 Signaling Pathway
The diagram below illustrates the central role of HPK1 in the T-cell receptor signaling cascade, highlighting its interaction with key adaptor proteins.
Caption: Simplified HPK1 signaling pathway in T-cells.
Experimental Workflow for IC50 Determination
The following diagram outlines a general workflow for determining the IC50 value of this compound using a kinase assay.
Caption: General experimental workflow for kinase inhibitor IC50 determination.
Experimental Protocols
Below are detailed protocols for commonly used biochemical assays to determine the IC50 of HPK1 inhibitors.
ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
HPK1 enzyme (recombinant)
-
Myelin Basic Protein (MBP) or other suitable substrate
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well or 96-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Protocol:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the kinase assay buffer containing a constant percentage of DMSO (e.g., 1%).
-
Reaction Setup:
-
In a 384-well plate, add 1 µL of each this compound dilution or DMSO control.
-
Add 2 µL of HPK1 enzyme diluted in kinase assay buffer.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (e.g., MBP and 10 µM ATP)[3].
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes[3].
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30 minutes[3].
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Subtract the background luminescence (no enzyme control) from all readings. Plot the percent inhibition (relative to DMSO control) against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the phosphorylation of a biotinylated substrate by HPK1.
Materials:
-
HPK1 enzyme (recombinant)
-
Biotinylated SLP-76 peptide substrate
-
ATP
-
This compound
-
TR-FRET Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
LanthaScreen™ Eu-labeled anti-phospho-SLP-76 antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., Alexa Fluor 647)
-
Low-volume 384-well plates (black or white)
-
TR-FRET compatible plate reader
Protocol:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer with a constant DMSO concentration.
-
Reaction Setup:
-
Add 4 µL of the this compound serial dilution or DMSO control to the assay plate.
-
Add 8 µL of a 2X mixture of HPK1 enzyme and Eu-labeled antibody to all wells.
-
Initiate the reaction by adding 4 µL of a 4X mixture of biotinylated substrate and ATP[4].
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection: The FRET signal develops during the incubation period.
-
Data Acquisition: Read the plate on a TR-FRET-enabled plate reader, measuring emission at both the donor and acceptor wavelengths (e.g., 615 nm and 665 nm).
-
Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50.
Kinase-Glo® Luminescent Kinase Assay
This assay measures kinase activity by quantifying the amount of ATP remaining in the reaction.
Materials:
-
HPK1 enzyme (recombinant)
-
Substrate (e.g., MBP)
-
ATP
-
This compound
-
Kinase Assay Buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Protocol:
-
Inhibitor and Reaction Setup: Follow steps 1 and 2 as described for the ADP-Glo™ assay to set up the kinase reaction with serially diluted this compound.
-
Kinase Reaction: Incubate the plate at room temperature for the desired reaction time (e.g., 30-60 minutes).
-
Signal Generation: Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in each well. Mix gently.
-
Incubation: Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate percent inhibition based on the signal increase relative to the "no enzyme" and "DMSO" controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50.
Conclusion
The protocols provided herein offer robust and reliable methods for determining the biochemical IC50 of this compound against its target kinase, HPK1. The choice of assay will depend on the available instrumentation and specific experimental goals. Accurate determination of inhibitor potency is a critical step in the characterization of novel therapeutic agents and for understanding their structure-activity relationships.
References
Application Notes and Protocols for Measuring pSLP76 Levels Following Hpk1-IN-19 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for measuring the phosphorylation of SLP76 at Serine 376 (pSLP76) in response to treatment with Hpk1-IN-19, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The following sections detail the underlying signaling pathway, protocols for cell treatment and analysis, and expected outcomes based on the mechanism of Hpk1 inhibition.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1] Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP76 at Serine 376.[2] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP76.[2] This cascade of events dampens T-cell activation and proliferation.[1]
This compound is a small molecule inhibitor of HPK1. By blocking the kinase activity of HPK1, this compound is expected to prevent the phosphorylation of SLP76 at Ser376. This, in turn, should lead to sustained T-cell activation, making HPK1 inhibitors a promising class of compounds for cancer immunotherapy.[3][4] These application notes provide detailed protocols to quantify the inhibitory effect of this compound on pSLP76 levels in hematopoietic cells.
Hpk1 Signaling Pathway
The diagram below illustrates the central role of HPK1 in the negative regulation of TCR signaling through the phosphorylation of SLP76.
Quantitative Data on Hpk1 Inhibitors
The following table summarizes the in vitro potency of various Hpk1 inhibitors on pSLP76 levels in cellular assays. This data can serve as a reference for designing experiments with this compound.
| Compound/Inhibitor | Cell Type | Assay Type | IC50/EC50 | Reference |
| Unnamed Hpk1 Inhibitor | Jurkat cells | pSLP76 (S376) Cellular Assay | IC50 = 3 nM | [5] |
| Compound 1 | Human PBMCs | pSLP76 ELISA | IC50 < 0.02 µM | |
| Compound 3 | Mouse T cells | pSLP76 SiMoA | IC50 = 18 nM | |
| Bosutinib | Human PBMCs | pSLP-76 Assay | IC50 = 492.08 - 676.86 nM | |
| Compound 17 | Human PBMCs | pSLP-76 Assay | EC50 = 32 nM | [5] |
| Compound 22 | Human PBMCs | pSLP-76 Assay | EC50 = 78 nM | [5] |
Experimental Protocols
Note on this compound: As of the latest literature review, a specific, detailed protocol for this compound (also known as Compound I-47 from patent WO2018102366A1) is not widely published. The following protocols are based on established methods for other small molecule Hpk1 inhibitors and should be adapted and optimized for this compound. It is recommended to perform a dose-response curve to determine the optimal concentration and a time-course experiment to establish the ideal treatment duration.
General Experimental Workflow
The following diagram outlines the general workflow for measuring pSLP76 levels after Hpk1 inhibitor treatment.
Protocol 1: Western Blotting for pSLP76
This protocol is adapted from standard western blotting procedures for phosphorylated proteins.[4]
Materials:
-
Jurkat T-cells or human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% FBS
-
This compound (dissolved in DMSO)
-
Anti-CD3/CD28 Dynabeads
-
Phosphatase and protease inhibitor cocktails
-
RIPA lysis buffer
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-pSLP76 (Ser376), Rabbit anti-total SLP76, Mouse anti-beta-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat T-cells or PBMCs in RPMI-1640 supplemented with 10% FBS.
-
Seed cells at an appropriate density (e.g., 1 x 10^6 cells/mL).
-
Pre-incubate cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO vehicle control for 1-2 hours.
-
-
Cell Stimulation:
-
Stimulate the cells with anti-CD3/CD28 Dynabeads for 30 minutes at 37°C.
-
An unstimulated control (no beads) should be included.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with ice-cold RIPA buffer containing phosphatase and protease inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against pSLP76 (Ser376) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe for total SLP76 and a loading control (e.g., beta-actin) to ensure equal loading.
-
Protocol 2: Flow Cytometry for Intracellular pSLP76
This protocol is based on established phospho-flow cytometry methods.
Materials:
-
Jurkat T-cells or PBMCs
-
RPMI-1640 medium with 10% FBS
-
This compound (dissolved in DMSO)
-
Anti-CD3/CD28 antibodies (soluble or bead-conjugated)
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., ice-cold methanol)
-
Staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated primary antibody against pSLP76 (Ser376)
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD8) if using PBMCs
-
Flow cytometer
Procedure:
-
Cell Culture, Treatment, and Stimulation:
-
Follow steps 1 and 2 from the Western Blotting protocol.
-
-
Fixation:
-
Stop the stimulation by adding an equal volume of pre-warmed fixation buffer and incubate for 10-15 minutes at room temperature.
-
-
Permeabilization:
-
Pellet the cells and resuspend in ice-cold permeabilization buffer.
-
Incubate on ice for 30 minutes.
-
-
Staining:
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in staining buffer containing the fluorochrome-conjugated anti-pSLP76 antibody and any surface marker antibodies.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in staining buffer for analysis.
-
Acquire data on a flow cytometer, collecting a sufficient number of events for statistical analysis.
-
-
Data Analysis:
-
Gate on the cell population of interest (e.g., live singlets, or specific T-cell subsets if using PBMCs).
-
Analyze the median fluorescence intensity (MFI) of the pSLP76 signal in the different treatment groups.
-
Protocol 3: ELISA/HTRF for pSLP76
This protocol is based on commercially available ELISA or HTRF (Homogeneous Time-Resolved Fluorescence) assay kits for pSLP76.
Materials:
-
Jurkat T-cells or PBMCs
-
RPMI-1640 medium with 10% FBS
-
This compound (dissolved in DMSO)
-
Anti-CD3/CD28 Dynabeads
-
Commercially available pSLP76 (Ser376) ELISA or HTRF kit (which includes lysis buffer, capture and detection antibodies, and substrate/reagents)
-
Plate reader capable of measuring absorbance or time-resolved fluorescence
Procedure:
-
Cell Culture, Treatment, and Stimulation:
-
Follow steps 1 and 2 from the Western Blotting protocol, performing the experiment in a 96-well plate format.
-
-
Cell Lysis:
-
Lyse the cells directly in the wells according to the kit manufacturer's instructions.
-
-
ELISA/HTRF Assay:
-
Perform the assay according to the kit protocol. This typically involves:
-
Adding the cell lysate to a pre-coated plate (ELISA) or mixing with detection reagents (HTRF).
-
Incubation steps with capture and detection antibodies.
-
Washing steps (for ELISA).
-
Addition of substrate and signal detection.
-
-
-
Data Analysis:
-
Measure the signal (absorbance or fluorescence ratio) using a plate reader.
-
Calculate the concentration or relative levels of pSLP76 based on a standard curve or relative to controls.
-
Expected Results
Treatment with an effective dose of this compound is expected to cause a dose-dependent decrease in the level of pSLP76 (Ser376) upon TCR stimulation. In contrast, the levels of total SLP76 should remain unchanged. This reduction in pSLP76 can be visualized as a decrease in band intensity on a Western blot, a lower MFI in flow cytometry, or a reduced signal in an ELISA/HTRF assay. These results would confirm the target engagement of this compound and its ability to modulate the Hpk1 signaling pathway.
References
- 1. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 3. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US20230339896A1 - Hpk1 inhibitors and uses thereof - Google Patents [patents.google.com]
Application Notes and Protocols: IL-2 Production Assay to Assess Hpk1-IN-19 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1][2][3][4] Predominantly expressed in hematopoietic cells, HPK1 acts as a brake on the immune system by dampening T-cell receptor (TCR) signaling.[4] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376.[1][3][5] This phosphorylation event leads to the degradation of SLP-76, thereby attenuating the signaling cascade required for robust T-cell activation and effector function.[3][4][6]
In the context of immuno-oncology, the inhibitory function of HPK1 presents a significant barrier to effective anti-tumor immunity.[5][7] By suppressing T-cell activity, HPK1 can limit the ability of the immune system to recognize and eliminate cancer cells. Consequently, inhibiting HPK1 has emerged as a promising therapeutic strategy to enhance anti-tumor immune responses.[6][8] Small molecule inhibitors targeting HPK1, such as Hpk1-IN-19, are designed to block its kinase activity, thereby preventing the negative regulation of TCR signaling and promoting a more potent T-cell response.[4]
One of the key readouts for T-cell activation is the production of Interleukin-2 (IL-2), a cytokine crucial for T-cell proliferation and the orchestration of an effective immune response.[2][9] Therefore, an IL-2 production assay serves as a robust method to evaluate the efficacy of HPK1 inhibitors. This document provides detailed protocols for assessing the efficacy of this compound by measuring IL-2 production in stimulated T-cells.
HPK1 Signaling Pathway in T-Cell Activation
The following diagram illustrates the central role of HPK1 in negatively regulating the T-cell receptor signaling pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 3. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 4. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 5. arcusbio.com [arcusbio.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Hematopoietic Progenitor Kinase1 (HPK1) Mediates T Cell Dysfunction and Is a Druggable Target for T Cell-Based Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function | PLOS One [journals.plos.org]
Application Notes and Protocols for Hpk1-IN-19 in Combination with Anti-PD-1 Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the investigation of Hpk1-IN-19, a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), in combination with anti-PD-1 antibodies for cancer immunotherapy research.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] By dampening T-cell activation and proliferation, HPK1 can limit the immune system's ability to recognize and eliminate cancer cells.[3] Inhibition of HPK1 has emerged as a promising strategy to enhance anti-tumor immunity.[3][4] Preclinical studies have demonstrated that combining HPK1 inhibitors with immune checkpoint blockers (ICBs) such as anti-PD-1 antibodies can lead to synergistic anti-tumor effects.[5][6] This combination therapy aims to reinvigorate exhausted T-cells within the tumor microenvironment and enhance their cytotoxic activity against tumor cells.[4]
Data Presentation
Table 1: In Vitro Activity of Hpk1 Inhibitors
| Compound | Target | IC50 (nM) | Cell-Based Assay (IL-2 production EC50, nM) | Reference |
| Compound K | HPK1 | 2.6 | ~100 (Human T-cells) | [7] |
| GNE-1858 | HPK1 | 1.9 | Not Reported | [7] |
| XHS | HPK1 | 2.6 | 600 (SLP76 PBMC assay) | [8][9] |
| BGB-15025 | HPK1 | Not Disclosed | Not Disclosed | [10] |
| NDI-101150 | HPK1 | Not Disclosed | Not Disclosed | [10] |
Table 2: In Vivo Anti-Tumor Efficacy of HPK1 Inhibitor and Anti-PD-1 Combination Therapy in Syngeneic Mouse Models
| Mouse Strain | Tumor Cell Line | Treatment Group | Tumor Growth Inhibition (%) | Complete Responses | Reference |
| C57BL/6 | MC38 (Colon) | HPK1 Inhibitor | 40% | 0/10 | [5] |
| Anti-PD-1 | 50% | 1/10 | [5] | ||
| HPK1 Inhibitor + Anti-PD-1 | 85% | 5/10 | [5] | ||
| BALB/c | CT26 (Colon) | HPK1 Inhibitor | 35% | 0/10 | [5] |
| Anti-PD-1 | 45% | 0/10 | [5] | ||
| HPK1 Inhibitor + Anti-PD-1 | 80% | 4/10 | [5] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
In Vitro T-Cell Activation Assay
Objective: To evaluate the effect of this compound on T-cell activation and cytokine production.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Anti-CD3 and Anti-CD28 antibodies
-
This compound
-
DMSO (vehicle control)
-
96-well flat-bottom plates
-
Human IL-2 ELISA Kit
Protocol:
-
Coat a 96-well plate with anti-CD3 antibody (1 µg/mL in PBS) and incubate overnight at 4°C.
-
Wash the plate three times with sterile PBS.
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium.
-
Seed 2 x 10^5 PBMCs per well into the anti-CD3 coated plate.
-
Add soluble anti-CD28 antibody (1 µg/mL) to each well.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. The final DMSO concentration should be less than 0.1%.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
After incubation, collect the supernatant from each well.
-
Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Plot the IL-2 concentration against the log of the this compound concentration to determine the EC50 value.
In Vivo Syngeneic Mouse Model Study
Objective: To assess the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse model.
Materials:
-
6-8 week old female C57BL/6 mice
-
MC38 colon adenocarcinoma cells
-
This compound formulated for oral or intraperitoneal administration
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14)
-
Isotype control antibody
-
Sterile PBS
-
Calipers
Protocol:
-
Culture MC38 cells and harvest them during the exponential growth phase.
-
Subcutaneously inoculate 5 x 10^5 MC38 cells in 100 µL of PBS into the right flank of each mouse.
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 50-100 mm³, randomize the mice into four treatment groups (n=10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound (dose and schedule to be determined by pharmacokinetic studies)
-
Group 3: Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneally, every 3 days)
-
Group 4: this compound + Anti-PD-1 antibody
-
-
Administer treatments as per the defined schedule.
-
Continue to monitor tumor growth and body weight every 2-3 days.
-
Euthanize mice when tumors reach the predetermined endpoint size (e.g., 1500 mm³) or at the end of the study.
-
Collect tumors and spleens for further analysis (e.g., flow cytometry).
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.
Materials:
-
Freshly excised tumors
-
RPMI-1640 medium
-
Collagenase D (1 mg/mL)
-
DNase I (100 µg/mL)
-
70 µm cell strainers
-
Red Blood Cell Lysis Buffer
-
FACS buffer (PBS with 2% FBS)
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1, Tim-3, Lag-3, Granzyme B, Ki-67)
-
Live/Dead stain
Protocol:
-
Mince the tumor tissue into small pieces in a petri dish containing RPMI-1640.
-
Transfer the minced tissue to a gentleMACS C Tube containing a digestion buffer of Collagenase D and DNase I in RPMI-1640.
-
Process the tissue using a gentleMACS Dissociator according to the manufacturer's protocol to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using RBC Lysis Buffer.
-
Wash the cells with FACS buffer and perform a cell count.
-
Stain the cells with a Live/Dead stain to exclude non-viable cells from the analysis.
-
Perform surface staining with a cocktail of fluorescently conjugated antibodies against cell surface markers. Incubate for 30 minutes at 4°C in the dark.
-
For intracellular staining (e.g., FoxP3, Granzyme B, Ki-67), fix and permeabilize the cells using a commercially available fixation/permeabilization kit.
-
Incubate with antibodies against intracellular targets for 30 minutes at 4°C in the dark.
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using flow cytometry analysis software to quantify the different immune cell populations.
Conclusion
The combination of this compound with anti-PD-1 antibodies represents a promising therapeutic strategy to enhance anti-tumor immunity. The protocols provided here offer a framework for the preclinical evaluation of this combination therapy. Careful experimental design and comprehensive analysis of both anti-tumor efficacy and the tumor immune microenvironment are crucial for advancing our understanding and clinical development of HPK1 inhibitors in immuno-oncology.
References
- 1. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma | Springer Nature Experiments [experiments.springernature.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pharmacological inhibition of HPK1 synergizes with PD-L1 blockade to provoke antitumor immunity against tumors with low antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPK1 positive expression associated with longer overall survival in patients with estrogen receptor-positive invasive ductal carcinoma-not otherwise specified - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Theoretical Studies on Selectivity of HPK1/JAK1 Inhibitors by Molecular Dynamics Simulations and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Off-Target Effects of HPK1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing small molecule inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). Given the challenges in obtaining specific data for catalogue compounds like Hpk1-IN-19, this guide utilizes well-characterized, published HPK1 inhibitors, GNE-6893 and Compound K , as illustrative examples to address common experimental hurdles, particularly those arising from off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is HPK1 and why is it a target in drug discovery?
A1: Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a negative regulator of T-cell and B-cell receptor signaling.[2][3][4][5] By inhibiting HPK1, the aim is to enhance the activation and proliferation of T-cells, thereby boosting the immune response against cancer cells. This makes HPK1 a promising target for immuno-oncology therapies.[4][6]
Q2: What are the common off-target effects observed with HPK1 inhibitors?
A2: Like many kinase inhibitors that target the highly conserved ATP-binding site, HPK1 inhibitors can exhibit off-target activity against other kinases.[7] The specificity of these off-target effects varies between different inhibitor scaffolds. For instance, some HPK1 inhibitors may also show activity against other members of the MAP4K family or kinases involved in related signaling pathways.[2][8] It is crucial to characterize the selectivity profile of any HPK1 inhibitor to correctly interpret experimental results.
Q3: How can I assess the on-target and off-target activity of my HPK1 inhibitor?
A3: A multi-pronged approach is recommended. Initially, an in vitro kinase assay should be performed to determine the IC50 value of the inhibitor against HPK1. Subsequently, the inhibitor should be screened against a broad panel of kinases (kinome scan) to identify potential off-targets.[9][10] In parallel, cellular assays should be employed to measure the inhibition of HPK1's downstream substrate, such as the phosphorylation of SLP-76 at Serine 376 (pSLP-76 S376), in relevant cell lines (e.g., Jurkat T-cells).[1][3]
Q4: My HPK1 inhibitor shows the expected biochemical potency but has a weaker effect in cellular assays. What could be the reason?
A4: Discrepancies between biochemical and cellular potency are common and can arise from several factors:
-
Cell permeability: The inhibitor may have poor membrane permeability, resulting in lower intracellular concentrations.
-
Efflux pumps: The inhibitor could be a substrate for cellular efflux pumps, actively removing it from the cytoplasm.
-
Protein binding: The inhibitor may bind to plasma proteins in the cell culture medium or intracellular proteins, reducing its free concentration.
-
Metabolism: The inhibitor may be rapidly metabolized by the cells into an inactive form.
-
High intracellular ATP concentration: In vitro kinase assays are often run at ATP concentrations close to the Km of the kinase, while intracellular ATP levels are much higher, which can reduce the apparent potency of ATP-competitive inhibitors.
Troubleshooting Guide
Problem 1: Unexpected or contradictory results in cellular assays (e.g., cytokine production, cell proliferation).
-
Possible Cause: Off-target effects of the inhibitor on other signaling pathways.
-
Troubleshooting Steps:
-
Consult kinome scan data: Compare the off-target profile of your inhibitor with its cellular phenotype. Are any of the off-target kinases known to be involved in the signaling pathways you are studying?
-
Use orthogonal inhibitors: Employ a structurally distinct HPK1 inhibitor with a different off-target profile. If both inhibitors produce the same cellular phenotype, it is more likely to be an on-target effect.
-
Use a kinase-dead control: If possible, transfect cells with a kinase-dead mutant of HPK1. The effects of a specific HPK1 inhibitor should not be observed in these cells.[11]
-
Titrate the inhibitor: Use a range of inhibitor concentrations. High concentrations are more likely to induce off-target effects.
-
Problem 2: High background or no signal in pSLP-76 (S376) Western Blot.
-
Possible Cause: Suboptimal antibody performance, sample preparation, or stimulation conditions.
-
Troubleshooting Steps:
-
Optimize antibody concentration: Perform a titration of the primary anti-pSLP-76 antibody to find the optimal concentration.
-
Include proper controls:
-
Positive control: Lysate from cells stimulated to induce HPK1 activity (e.g., T-cell receptor stimulation in Jurkat cells).
-
Negative control: Lysate from unstimulated cells or cells treated with a well-characterized HPK1 inhibitor.
-
Loading control: An antibody against total SLP-76 or a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Check stimulation efficiency: Ensure that your stimulation protocol is effective by probing for other upstream markers of T-cell activation.
-
Use phosphatase inhibitors: Include a cocktail of phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target protein.
-
Data Presentation: Kinase Selectivity Profiles
The following tables summarize the inhibitory activity (IC50 in nM) of two well-characterized HPK1 inhibitors, GNE-6893 and Compound K, against HPK1 and a selection of their off-target kinases.
Table 1: Kinase Selectivity of GNE-6893
| Kinase | IC50 (nM) |
| HPK1 (MAP4K1) | <0.5 |
| MINK1 (MAP4K6) | 1.8 |
| TNIK (MAP4K7) | 3.2 |
| LCK | >1000 |
| JAK1 | >1000 |
| ITK | >1000 |
Data compiled from publicly available information on GNE-6893.[10][12][13]
Table 2: Kinase Selectivity of Compound K
| Kinase | IC50 (nM) |
| HPK1 (MAP4K1) | 2.6 |
| GLK (MAP4K3) | 140 |
| MINK1 (MAP4K6) | 230 |
| TNIK (MAP4K7) | 490 |
| GCK (MAP4K2) | >1000 |
| LCK | >10000 |
Data compiled from publicly available information on Compound K.[2][8]
Experimental Protocols
Protocol 1: In Vitro HPK1 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted for a 384-well plate format and measures the amount of ADP produced, which is correlated with kinase activity.
Materials:
-
Recombinant HPK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
HPK1 inhibitor and DMSO (for control)
Procedure:
-
Prepare serial dilutions of the HPK1 inhibitor in DMSO.
-
In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO.
-
Add 2 µL of HPK1 enzyme solution (concentration optimized for linear reaction kinetics).
-
Add 2 µL of a substrate/ATP mixture (e.g., MBP and ATP at their Km concentrations).
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.
Protocol 2: Western Blot for Phospho-SLP-76 (S376) in Jurkat Cells
This protocol describes the detection of HPK1-mediated phosphorylation of SLP-76 in a cellular context.
Materials:
-
Jurkat T-cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Anti-CD3/anti-CD28 antibodies for stimulation
-
HPK1 inhibitor and DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-pSLP-76 (S376), anti-total SLP-76
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Culture Jurkat cells to the desired density.
-
Pre-treat cells with the HPK1 inhibitor or DMSO for 1-2 hours.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies for 15-30 minutes.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pSLP-76 (S376) antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL reagent.
-
Strip the membrane and re-probe with an anti-total SLP-76 antibody as a loading control.
Visualizations
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation [mdpi.com]
- 5. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 6. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPK1 inhibitor CompK | HPK1 (MAP4K1) inhibitor | Probechem Biochemicals [probechem.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Hpk1-IN-19 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of Hpk1-IN-19, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).
Frequently Asked Questions (FAQs)
1. What is this compound and its mechanism of action?
This compound, also known as Compound I-47, is a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells and acts as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling.[1][2][3][4] By inhibiting HPK1, this compound is expected to enhance T-cell activation, cytokine production, and anti-tumor immunity.[4][5] The primary mechanism of HPK1-mediated T-cell suppression is through the phosphorylation of the adaptor protein SLP-76 at Serine 376, which leads to its degradation and dampens the immune response.[3] Therefore, a key pharmacodynamic marker for this compound activity is the reduction of phosphorylated SLP-76 (pSLP76).[1]
HPK1 Signaling Pathway
Caption: Simplified signaling pathway of HPK1 in T-cell regulation and the inhibitory action of this compound.
2. How should I formulate this compound for in vivo studies?
A recommended formulation for this compound for in vivo administration is as follows:
| Component | Percentage | Role |
| DMSO | 10% | Solubilizing Agent |
| PEG300 | 40% | Co-solvent |
| Tween-80 | 5% | Surfactant |
| Saline | 45% | Vehicle |
This protocol can yield a clear solution of 2.5 mg/mL.[6] It is recommended to prepare the working solution fresh on the day of use.[6] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[6]
3. What is a good starting dose for my in vivo experiments with this compound?
Since there is no publicly available in vivo data for this compound, a dose-range finding (DRF) study is essential. It is advisable to start with a low dose and escalate to higher doses to determine the maximum tolerated dose (MTD). As a reference, other novel small molecule HPK1 inhibitors have been tested in mice in the range of 30 to 100 mg/kg, administered orally, often twice daily.[7]
Example Dosing for Novel HPK1 Inhibitors in Mice
| Compound | Dose Range (mg/kg) | Dosing Frequency | Route of Administration | Reference |
| Compound K | 30 - 100 | Twice Daily | Oral | [7] |
| Unnamed Inhibitor | 30 | Twice Daily | Oral | [8] |
| DS21150768 | Not Specified | Not Specified | Oral |
4. How can I determine the optimal biological dose of this compound?
The optimal biological dose should be based on pharmacodynamic (PD) marker engagement in your target tissue (e.g., tumor, spleen). The key PD marker for HPK1 inhibition is the reduction of pSLP76 (Ser376).
A typical experiment would involve:
-
Administering a range of this compound doses to tumor-bearing mice.
-
Collecting tumor and/or spleen samples at various time points post-dosing.
-
Analyzing the levels of pSLP76 by Western blot or flow cytometry.
The goal is to find the lowest dose that gives sustained target inhibition over the dosing interval.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in formulation | - Incorrect solvent ratios- Low temperature | - Ensure accurate measurement of all components.- Gently warm the solution and/or sonicate to aid dissolution.[6]- Prepare fresh on the day of dosing.[6] |
| No observable anti-tumor efficacy | - Insufficient dose- Poor bioavailability- Inappropriate tumor model- Sub-optimal dosing frequency | - Conduct a dose-escalation study.- Perform pharmacokinetic (PK) analysis to determine plasma and tumor exposure.- Use an immunologically "hot" tumor model (e.g., MC38, CT26) where T-cell infiltration is present.[1]- Based on PK data, adjust dosing frequency to maintain drug levels above the target IC50. |
| Toxicity or weight loss in animals | - Dose is too high (exceeding MTD)- Off-target effects- Vehicle toxicity | - Reduce the dose of this compound.- Conduct a tolerability study with the vehicle alone.- Monitor animals daily for clinical signs of toxicity. |
| No change in pSLP76 levels | - Insufficient drug exposure at the target site- Assay for pSLP76 is not optimized- Timing of sample collection is not optimal | - Confirm drug exposure in the target tissue through PK analysis.- Validate your pSLP76 antibody and assay conditions.- Collect samples at peak and trough drug concentrations to assess the duration of target engagement. |
Detailed Experimental Protocols
1. Protocol: In Vivo Dose-Range Finding (DRF) and Tolerability Study
-
Animals: Naive, healthy mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old.
-
Groups:
-
Group 1: Vehicle control
-
Group 2-5: Escalating doses of this compound (e.g., 10, 30, 100, 300 mg/kg).
-
-
Procedure:
-
Administer this compound or vehicle daily for 5-7 days.
-
Record body weight daily.
-
Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, grooming).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform gross necropsy and collect major organs for histopathology.
-
-
Endpoint: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause significant toxicity.
2. Protocol: Pharmacodynamic (PD) Marker Analysis
-
Animals: Tumor-bearing mice (e.g., MC38 or CT26 syngeneic models).
-
Groups:
-
Group 1: Vehicle control
-
Group 2-4: Three dose levels of this compound (e.g., a dose below, at, and above the expected efficacious dose).
-
-
Procedure:
-
Administer a single dose of this compound or vehicle.
-
Collect tumors and spleens at different time points (e.g., 2, 8, and 24 hours post-dose).
-
For Western blot analysis, homogenize tissues and prepare protein lysates. Probe with antibodies against pSLP76 (Ser376) and total SLP76.
-
For flow cytometry, prepare single-cell suspensions and stain for intracellular pSLP76 in T-cells (CD3+/CD8+ or CD3+/CD4+).
-
-
Endpoint: Determine the dose and time-course of pSLP76 inhibition.
Experimental Workflow for In Vivo Dosage Optimization
Caption: A logical workflow for determining the optimal in vivo dosage of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. glpbio.com [glpbio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. drpress.org [drpress.org]
- 5. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. fluoroprobe.com [fluoroprobe.com]
- 8. Nemiralisib | whatman (沃特曼) [fluoroprobe.com]
Troubleshooting inconsistent results with Hpk1-IN-19
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Hpk1-IN-19.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1][2] HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[3][4][5] By inhibiting the kinase activity of HPK1, this compound blocks this negative feedback loop, leading to enhanced T-cell activation, proliferation, and cytokine production.[3][6] This ultimately boosts anti-tumor immunity.[3][7]
Q2: In which cell types is this compound expected to be active?
HPK1 is predominantly expressed in hematopoietic cells.[4][8] Therefore, this compound is expected to be active in various immune cells, including:
Q3: What are the recommended solvent and storage conditions for this compound?
For in vitro studies, this compound can be dissolved in DMSO.[12][13] For in vivo experiments, specific formulations involving DMSO, PEG300, Tween-80, and saline, or SBE-β-CD in saline have been described.[12] It is crucial to use freshly opened, high-quality DMSO as it is hygroscopic, and water content can significantly impact solubility.[12]
Storage recommendations:
-
Powder: -20°C for up to 3 years, or 4°C for up to 2 years.[12][13]
-
In solvent: -80°C for up to 6 months, or -20°C for up to 1 month.[12]
Q4: What are the potential off-target effects of this compound?
Like many kinase inhibitors, this compound may exhibit off-target activity. While specific off-target effects for this compound are not extensively detailed in the provided results, a related compound ("Compound 1") was noted to have off-target effects on LRRK2, MAP4K2, MAP4K3, and MAP4K5.[9] It is also known that kinase inhibitors can have off-target effects on other kinases with similar ATP-binding sites, such as JAK1.[14] Researchers should consider including appropriate controls to account for potential off-target effects.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of HPK1 Activity
| Possible Cause | Troubleshooting Step |
| Poor Solubility | Ensure the compound is fully dissolved. Use freshly opened, high-purity DMSO for stock solutions.[12] For in vivo studies, follow the recommended formulation protocols carefully, which may require sonication to achieve a clear solution.[12] |
| Compound Degradation | Follow the recommended storage conditions strictly.[12][13] Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh working solutions for each experiment. |
| Incorrect Concentration | Verify the calculated concentration of your working solution. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. |
| Cellular Health | Ensure your cells are healthy and viable. Poor cell health can lead to inconsistent responses. |
| Assay Conditions | Optimize your kinase assay protocol. Ensure the substrate concentration, ATP concentration, and incubation times are appropriate. |
Issue 2: Discrepancy Between Expected and Observed Phenotypes
| Possible Cause | Troubleshooting Step |
| Pharmacological vs. Genetic Inhibition | Pharmacological inhibition with a small molecule may not fully replicate the phenotype of a genetic knockout.[9] This could be due to incomplete inhibition or the scaffolding functions of the HPK1 protein that are independent of its kinase activity.[5][11] Consider using multiple inhibitors or comparing results with siRNA/shRNA knockdown or CRISPR/Cas9 knockout models. |
| Off-Target Effects | The observed phenotype might be due to the inhibition of other kinases.[9][14] Use a structurally different HPK1 inhibitor as a control to see if the same phenotype is observed. If available, test the inhibitor against a panel of related kinases. |
| Cell-Type Specific Responses | The effect of HPK1 inhibition can vary between different immune cell types.[9] For example, a significant effect on T-cell activation might be observed, while the effect on dendritic cell function could be less pronounced with a particular inhibitor.[9] |
| Experimental Model | The in vivo efficacy of HPK1 inhibitors can be influenced by the specific tumor model and the tumor microenvironment.[2][7] |
Quantitative Data Summary
| Parameter | Value | Source |
| This compound Purity | 98.04% | [13] |
| This compound Solubility in DMSO | 100 mg/mL (193.21 mM) | [12] |
| This compound In Vivo Solubility (Protocol 1) | 2.5 mg/mL (4.83 mM) | [12] |
| This compound In Vivo Solubility (Protocol 2) | 2.5 mg/mL (4.83 mM) | [12] |
| IC50 of a similar HPK1 inhibitor (CMPD0431) | ~20 nM | [2] |
| IC50 of another HPK1 inhibitor (Sutent) | 15 nM | [15] |
Experimental Protocols
Protocol 1: In Vitro T-Cell Activation Assay
-
Cell Preparation: Isolate primary human or mouse T cells (e.g., CD8+ T cells) using standard immunomagnetic separation techniques.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[13] From this, prepare a series of working solutions at different concentrations by diluting in cell culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level toxic to the cells (typically <0.1%).
-
T-Cell Stimulation: Plate the T cells in a 96-well plate. Pre-incubate the cells with this compound or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Activation: Stimulate the T cells with anti-CD3/CD28 antibodies.
-
Incubation: Incubate the cells for 24-72 hours.
-
Readout:
-
Cytokine Production: Collect the supernatant and measure the concentration of cytokines such as IFN-γ and IL-2 using ELISA or a multiplex bead-based assay.[2][7]
-
Proliferation: Assess T-cell proliferation using methods like CFSE dilution or BrdU incorporation.
-
Activation Markers: Stain the cells with fluorescently labeled antibodies against activation markers (e.g., CD25, CD69) and analyze by flow cytometry.
-
Protocol 2: In Vivo Tumor Model Experiment
-
Animal Model: Use a suitable syngeneic tumor model (e.g., CT26 in BALB/c mice).[2]
-
Tumor Implantation: Implant tumor cells subcutaneously into the flank of the mice.
-
Treatment Groups: Once tumors are established, randomize the mice into treatment groups (e.g., vehicle control, this compound, anti-PD-1 antibody, this compound + anti-PD-1 antibody).
-
Compound Formulation and Administration: Prepare the this compound formulation for in vivo use.[12] Administer the compound orally or via the appropriate route at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors and spleens can be harvested for further analysis.
Visualizations
Caption: HPK1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro studies with this compound.
Caption: A troubleshooting decision tree for inconsistent this compound results.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 5. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent and Selective Biaryl Amide Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound - Immunomart [immunomart.org]
- 14. Theoretical Studies on Selectivity of HPK1/JAK1 Inhibitors by Molecular Dynamics Simulations and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
How to address potential Hpk1-IN-19 experimental artifacts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Hpk1-IN-19 and other HPK1 inhibitors. The guidance provided will help address potential experimental artifacts and ensure the generation of reliable and interpretable data.
General Information and Disclaimers
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for HPK1 inhibitors?
A1: HPK1 (also known as MAP4K1) is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[1] Upon TCR engagement, HPK1 is activated and phosphorylates downstream targets, such as SLP-76, leading to an attenuation of T-cell activation and proliferation.[2] HPK1 inhibitors work by blocking the kinase activity of HPK1, thereby preventing this negative feedback and enhancing T-cell responses.[2]
Q2: How should I prepare and store this compound?
A2: this compound is typically soluble in DMSO. For long-term storage, it is recommended to store the compound as a powder at -20°C for up to three years, or at 4°C for up to two years. Stock solutions in DMSO can be stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles. For in vivo experiments, freshly prepared solutions are recommended.
Q3: What are the potential off-target effects of HPK1 inhibitors?
A3: Due to the conserved nature of the ATP-binding site in kinases, off-target activity is a common concern with kinase inhibitors. While a specific selectivity profile for this compound is not publicly available, studies of other HPK1 inhibitors have noted off-target effects on other kinases, such as JAK1. It is crucial to consult the selectivity data for the specific inhibitor being used, if available, and to perform experiments to rule out contributions from off-target inhibition.
Q4: My cells are showing toxicity after treatment with this compound. What could be the cause?
A4: Cell toxicity can arise from several factors:
-
High Concentrations: Ensure you are using the inhibitor at a concentration that is effective for HPK1 inhibition but below the threshold for cytotoxicity. A dose-response experiment is recommended to determine the optimal concentration.
-
Off-Target Effects: Inhibition of other essential kinases can lead to cell death.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture media is not toxic to your cells. It is advisable to include a vehicle-only control in your experiments.
Q5: I am not observing the expected enhancement of T-cell activation. What could be the issue?
A5: Several factors could contribute to a lack of effect:
-
Inhibitor Potency: Verify the potency of your inhibitor stock.
-
Cellular Uptake: The inhibitor may not be efficiently entering the cells.
-
Experimental Conditions: The level of T-cell stimulation might be too high or too low to observe a significant effect of the inhibitor. Titrating the concentration of stimulating antibodies (e.g., anti-CD3/anti-CD28) may be necessary.
-
Assay Sensitivity: The readout used to measure T-cell activation (e.g., cytokine production, proliferation) may not be sensitive enough.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C27H32N7O2P |
| Molecular Weight | 517.56 g/mol |
| CAS Number | 2227609-33-6 |
| Solubility | 10 mM in DMSO |
Table 2: Example Kinase Selectivity Profile for a Hypothetical HPK1 Inhibitor
Disclaimer: The following data is for illustrative purposes only and does not represent the actual selectivity profile of this compound.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. HPK1 |
| HPK1 | 5 | 1 |
| MAP4K2 | 500 | 100 |
| STK4 | >1000 | >200 |
| JAK1 | 800 | 160 |
| ZAP-70 | >10000 | >2000 |
Experimental Protocols
Protocol 1: In Vitro HPK1 Kinase Assay
This protocol provides a general framework for measuring the enzymatic activity of HPK1 in the presence of an inhibitor.
-
Reagents:
-
Recombinant HPK1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP (at a concentration close to the Km for HPK1)
-
Substrate (e.g., a peptide substrate for HPK1)
-
This compound or other HPK1 inhibitor
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add the HPK1 enzyme, the substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
Protocol 2: Cellular Assay for T-Cell Activation
This protocol describes a method to assess the effect of an HPK1 inhibitor on T-cell activation.
-
Reagents:
-
Primary human T-cells or a T-cell line (e.g., Jurkat)
-
RPMI-1640 medium supplemented with 10% FBS
-
Anti-CD3 and anti-CD28 antibodies for T-cell stimulation
-
This compound
-
ELISA kit for detecting a cytokine (e.g., IL-2)
-
Flow cytometry antibodies for activation markers (e.g., anti-CD69, anti-CD25)
-
-
Procedure:
-
Plate the T-cells in a 96-well plate.
-
Pre-incubate the cells with a serial dilution of this compound for 1-2 hours.
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies.
-
Incubate the cells for 24-48 hours.
-
For cytokine analysis: Collect the cell culture supernatant and measure the concentration of IL-2 using an ELISA kit.
-
For activation marker analysis: Stain the cells with fluorescently labeled antibodies against CD69 and CD25 and analyze by flow cytometry.
-
Visualizations
Caption: Simplified HPK1 signaling pathway in T-cells.
Caption: Troubleshooting workflow for HPK1 inhibitor experiments.
Caption: Decision tree for validating on-target effects.
References
Technical Support Center: Mitigating Toxicity of HPK1 Inhibitors in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of HPK1 inhibitors?
A1: HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling.[1][2] Upon TCR engagement, HPK1 is activated and phosphorylates downstream molecules like SLP-76, leading to the attenuation of T-cell activation and proliferation.[1][2] HPK1 inhibitors block this kinase activity, thereby preventing the negative feedback loop and resulting in sustained T-cell activation and a more robust anti-tumor immune response.[1][2]
Q2: What are the common toxicities observed with HPK1 inhibitors in preclinical and clinical studies?
A2: Based on preclinical and clinical data, the most frequently observed toxicities associated with HPK1 inhibitors include:
-
Gastrointestinal (GI) Toxicity: Diarrhea, nausea, and vomiting are common treatment-related adverse events.[3][4]
-
Immune-Related Adverse Events (irAEs): Due to their immune-enhancing mechanism, HPK1 inhibitors can lead to inflammatory side effects such as colitis, pneumonitis, and skin rash.[4][5]
-
Fatigue: A general feeling of tiredness is also a reported side effect.[4]
Q3: Are there any specific off-target toxicities to be aware of?
A3: While newer HPK1 inhibitors are designed for high selectivity, off-target effects are a potential concern for all kinase inhibitors due to the conserved nature of the ATP-binding pocket. For HPK1 inhibitors, it is crucial to assess selectivity against other members of the MAP4K family and other kinases involved in immune signaling to minimize unintended immunological effects. For instance, lack of selectivity could lead to unforeseen impacts on immune cell functions that are not directly regulated by HPK1.
Troubleshooting Guides
Issue 1: Unexpectedly high in-life toxicity (e.g., weight loss, lethargy) in animal models.
Possible Cause 1: On-target immune hyperactivation.
-
Troubleshooting:
-
Dose Titration: The current dose may be too high, leading to excessive immune stimulation. Perform a dose-range-finding study to identify the maximum tolerated dose (MTD).
-
Biomarker Analysis: Analyze plasma levels of pro-inflammatory cytokines (e.g., IFN-γ, IL-2) to assess the level of systemic immune activation.
-
Histopathology: Conduct histopathological examination of immune-related organs (e.g., spleen, lymph nodes, gut, lungs) to look for signs of immune-mediated inflammation.
-
Possible Cause 2: Off-target toxicity.
-
Troubleshooting:
-
Kinase Selectivity Profiling: If not already done, perform a comprehensive in vitro kinase panel to identify potential off-target kinases that might be contributing to the observed toxicity.
-
In Vivo Target Engagement: Measure the inhibition of the off-target kinase in vivo at the doses causing toxicity, if a suitable biomarker exists.
-
Possible Cause 3: Formulation-related issues.
-
Troubleshooting:
-
Vehicle Toxicity: Run a vehicle-only control group to rule out toxicity from the formulation excipients.
-
Solubility and Precipitation: Poor solubility of the compound in the formulation can lead to precipitation in vivo, causing local irritation or altered absorption and unexpected toxicity. Evaluate the physical and chemical stability of the formulation. Consider alternative formulation strategies to improve solubility and stability.[6][7]
-
Issue 2: Severe diarrhea observed in preclinical models.
Possible Cause 1: On-target effect on gut immunity.
-
Troubleshooting:
-
Histopathology of the GI Tract: Examine the intestinal lining for signs of inflammation, such as immune cell infiltration and epithelial damage.
-
Dose Reduction/Intermittent Dosing: Investigate if a lower dose or a different dosing schedule (e.g., intermittent vs. continuous) can maintain efficacy while reducing the severity of diarrhea.[8]
-
Possible Cause 2: Direct effect on intestinal epithelium.
-
Troubleshooting:
-
In Vitro Gut Epithelium Models: Use in vitro models, such as Caco-2 cell monolayers, to assess the direct cytotoxic effects of the inhibitor on intestinal epithelial cells.[9]
-
Supportive Care in Animal Models: In preclinical studies, co-administration of anti-diarrheal agents like loperamide can be considered to manage symptoms and allow for continued dosing, though this should be carefully justified.[8]
-
Data Presentation
Table 1: Preclinical Safety and Efficacy of Select HPK1 Inhibitors
| Compound | Target | IC50 (nM) | Preclinical Models | Key Efficacy Findings | Preclinical Safety/Tolerability Notes |
| NDI-101150 | HPK1 | 0.7 | EMT-6 syngeneic mouse model | Complete tumor response in 7 out of 10 mice at 75 mg/kg.[10] | No CYP inhibition; IC50 against hERG of 2800 nM, indicating low potential for cardiac toxicity.[10] |
| GRC 54276 | HPK1 | Sub-nanomolar | CT26 and MC38-hPD-L1 mouse models | Strong single-agent tumor growth inhibition and enhanced efficacy in combination with checkpoint inhibitors.[11] | Non-genotoxic; no observed adverse effects in mice and no treatment-related cardiovascular or respiratory effects in a repeat-dose toxicity study in monkeys.[11][12] |
| BGB-15025 | HPK1 | Not disclosed | Preclinical models | Showed preliminary antitumor effects as a monotherapy and enhanced effects in combination with an anti-PD-1 antibody.[3][4] | Generally tolerable in preclinical studies.[3][4] |
Experimental Protocols
Protocol 1: Assessment of In Vivo Toxicity in Rodent Models
-
Animal Model: Use appropriate rodent models (e.g., C57BL/6 or BALB/c mice, Sprague-Dawley rats) for the study.
-
Dose Administration: Administer the HPK1 inhibitor via the intended clinical route (e.g., oral gavage). Include a vehicle control group and at least three dose levels (low, mid, high).
-
Clinical Observations: Record clinical signs of toxicity (e.g., changes in posture, activity, breathing) and body weight daily.
-
Blood Collection: Collect blood samples at baseline and at the end of the study for hematology (complete blood count) and clinical chemistry analysis (liver enzymes, kidney function markers).
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy. Collect major organs and tissues, with a particular focus on the gastrointestinal tract, liver, spleen, lungs, and kidneys. Process tissues for histopathological examination by a board-certified veterinary pathologist.
Protocol 2: In Vitro Assessment of hERG Inhibition
-
Objective: To assess the potential for QT prolongation and cardiac arrhythmias.
-
Assay: Use a validated in vitro hERG channel assay, typically performed in a stable cell line expressing the hERG channel (e.g., HEK293 cells).
-
Methodology:
-
Apply a range of concentrations of the HPK1 inhibitor to the cells.
-
Measure the hERG channel current using patch-clamp electrophysiology.
-
Determine the concentration of the inhibitor that causes 50% inhibition of the hERG current (IC50).
-
An IC50 value significantly higher than the expected therapeutic plasma concentration suggests a lower risk of cardiac toxicity.[10]
-
Protocol 3: Flow Cytometry for Phospho-SLP76 (pSLP76) Inhibition
-
Objective: To confirm target engagement of the HPK1 inhibitor in immune cells.
-
Cell Type: Use primary T-cells or a T-cell line (e.g., Jurkat).
-
Methodology:
-
Pre-incubate the cells with various concentrations of the HPK1 inhibitor.
-
Stimulate the T-cells to activate the TCR signaling pathway (e.g., using anti-CD3/CD28 antibodies).
-
Fix and permeabilize the cells.
-
Stain the cells with a fluorescently labeled antibody specific for phosphorylated SLP-76 (Ser376).
-
Analyze the cells using a flow cytometer to quantify the level of pSLP76 inhibition at different inhibitor concentrations.
-
Mandatory Visualizations
Caption: HPK1 Signaling Pathway and Point of Inhibition.
Caption: Preclinical Toxicity Assessment Workflow for HPK1 Inhibitors.
References
- 1. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 3. ascopubs.org [ascopubs.org]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. | Semantic Scholar [semanticscholar.org]
- 8. Mechanism and treatment of diarrhea associated with tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Game-Changer in Predicting Drug-Induced Gastrointestinal Toxicity [pharma-industry-review.com]
- 10. Preclinical characterization of NDI-101150 presented | BioWorld [bioworld.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
Hpk1-IN-19 Technical Support Center: Stability and Storage Best Practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Hpk1-IN-19. Adherence to these best practices is crucial for ensuring the integrity and activity of the inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A1: For long-term storage, the solid form of this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2]
Q2: What is the recommended procedure for preparing a stock solution?
A2: It is recommended to prepare stock solutions in Dimethyl Sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of 100 mg/mL (193.21 mM) and 10 mM.[1][3] Due to the hygroscopic nature of DMSO, which can affect solubility, it is crucial to use newly opened or anhydrous DMSO.[3][4] To aid dissolution, sonication may be necessary.[3]
Q3: How should I store the stock solution of this compound?
A3: Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
Q4: I am observing precipitation in my stock solution. What should I do?
A4: If you observe precipitation or phase separation in your stock solution, you can gently warm the solution and/or use sonication to aid in redissolution.[3][5] Ensure the vial is tightly sealed to prevent solvent evaporation.
Q5: How should I prepare working solutions for in vivo experiments?
A5: For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[3][5] Two example protocols for preparing a 2.5 mg/mL working solution are provided below.[3] Both require sonication to achieve a clear solution.[3]
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]
-
Protocol 2: 10% DMSO and 90% (20% SBE-β-CD in Saline).[3]
Data Summary Tables
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Citations |
| Solid (Powder) | -20°C | 3 years | [1][2] |
| Solid (Powder) | 4°C | 2 years | [1][2] |
| Stock Solution (in DMSO) | -80°C | 6 months | [3] |
| Stock Solution (in DMSO) | -20°C | 1 month | [3] |
Table 2: Solubility of this compound
| Solvent | Concentration | Method | Citations |
| DMSO | 100 mg/mL (193.21 mM) | Ultrasonic | [3] |
| DMSO | 10 mM | [1] |
Table 3: In Vivo Formulation Examples
| Protocol | Solvent Composition | Final Concentration | Citations |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (4.83 mM) | [3] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (4.83 mM) | [3] |
Experimental Protocols
Protocol: Assessment of this compound Stability in an Aqueous Buffer
This protocol provides a framework for assessing the stability of this compound in a user-defined aqueous buffer.
Materials:
-
This compound stock solution in DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
Incubator or water bath
-
Autosampler vials
Methodology:
-
Preparation of Test Solution:
-
Dilute the this compound DMSO stock solution with the aqueous buffer to a final desired concentration. Ensure the final DMSO concentration is compatible with your assay and does not cause precipitation.
-
-
Time-Point 0 (T=0) Analysis:
-
Immediately after preparation, inject an aliquot of the test solution into the HPLC system to obtain the initial peak area of this compound. This will serve as your baseline.
-
-
Incubation:
-
Incubate the remaining test solution at the desired temperature (e.g., room temperature, 37°C).
-
-
Time-Point Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.
-
-
HPLC Analysis:
-
Analyze each time-point sample by HPLC using the same method as the T=0 sample.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time to determine its stability in the chosen buffer.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Factors influencing the stability of this compound.
References
Dealing with hygroscopic properties of Hpk1-IN-19 in the lab
This guide provides researchers, scientists, and drug development professionals with essential information for handling the hematopoietic progenitor kinase 1 (HPK1) inhibitor, Hpk1-IN-19, with a focus on its hygroscopic properties. Adherence to these guidelines is critical for ensuring experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).[1][2][3] HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell and B-cell receptor signaling, thereby dampening immune responses.[4][5][6][7] By inhibiting HPK1, compounds like this compound can enhance T-cell activation and cytokine production, making it a promising target for cancer immunotherapy research.[5][8][9]
Q2: What does it mean for this compound to be hygroscopic?
A2: A hygroscopic substance readily absorbs moisture from the atmosphere.[10][11][12] For this compound, which is typically a dry powder, this means it can attract and hold water molecules from the air, potentially leading to physical and chemical changes.[11]
Q3: What are the consequences of improper handling of hygroscopic this compound?
A3: Improper handling can lead to several experimental issues:
-
Inaccurate Weighing: The absorbed water adds to the measured weight, leading to the preparation of stock solutions with a lower-than-intended concentration.
-
Physical Changes: The powder may clump, become gummy, or even fully dissolve into a paste, making it difficult to handle and aliquot.[11]
-
Altered Solubility: The presence of water can impact the compound's solubility in organic solvents like DMSO.[1]
-
Chemical Degradation: Long-term exposure to moisture could potentially lead to hydrolysis or degradation of the compound, affecting its potency and stability.
Q4: How should I store this compound powder?
A4: this compound powder should be stored in a tightly sealed container at -20°C for up to three years or at 4°C for up to two years.[2] To mitigate moisture absorption, it is highly recommended to store the vial inside a desiccator containing a drying agent (e.g., silica gel).[12][13]
Q5: How should I store this compound in solution?
A5: Once dissolved, stock solutions of this compound should be stored at -80°C for up to six months or at -20°C for one month.[1][14] It is best practice to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture upon opening.
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Difficulty Dissolving Powder | The compound has absorbed moisture, or the solvent itself contains water. Hygroscopic DMSO can significantly impact solubility.[1] | Use fresh, newly opened, anhydrous-grade DMSO for preparing stock solutions.[1] If solubility issues persist, gentle warming and/or sonication can be used to aid dissolution.[1] |
| Inconsistent Experimental Results | The actual concentration of the stock solution is lower than calculated due to weighing water along with the compound. | Follow the "Protocol for Weighing a Hygroscopic Compound" below. Consider preparing a stock solution from an entire vial of the compound to establish a more accurate concentration, which can then be confirmed by analytical methods if necessary.[13] |
| Compound Appears Clumpy or Pasty | The compound has been exposed to ambient air for an extended period, leading to significant moisture absorption.[11] | Minimize exposure time to air during handling.[10][11] If clumping is minor, you may be able to break it up with a spatula, but be aware that the material's properties may be compromised.[10] For critical experiments, using a fresh, unopened vial is recommended. |
| Precipitation in Stock Solution During Storage | The solution may be supersaturated, or the compound's stability in the chosen solvent is limited over time, even at low temperatures. | If precipitation occurs, attempt to redissolve by warming and sonicating the vial before use.[1] When preparing solutions, ensure the final concentration does not exceed the known solubility limits. Consider using alternative solvent systems if available.[1] |
Compound Data and Storage Summary
| Parameter | Value |
| Molecular Formula | C27H32N7O2P[2][15] |
| Molecular Weight | 517.56 g/mol [2] |
| CAS Number | 2227609-33-6[2] |
| Appearance | Light yellow to yellow solid[14] |
| Solubility (in vitro) | 100 mg/mL (193.21 mM) in newly opened DMSO (requires sonication)[1] |
| Powder Storage | -20°C (3 years) or 4°C (2 years)[2][14] |
| Solution Storage | -80°C (6 months) or -20°C (1 month) in a suitable solvent[1][14] |
Experimental Protocols
Protocol 1: Accurate Weighing of Hygroscopic this compound
-
Preparation: Place the sealed vial of this compound and all necessary tools (spatula, weigh boat/paper) inside a desiccator and allow them to equilibrate to room temperature for at least 30-60 minutes. This prevents condensation from forming on the cold vial.
-
Environment: If available, perform all manipulations inside a glove box with a controlled low-humidity atmosphere. If not available, work quickly in an area with the lowest possible ambient humidity.
-
Weighing:
-
Tare the analytical balance with the empty, closed weighing vessel (e.g., a microcentrifuge tube).
-
Quickly open the this compound vial, transfer the desired amount of powder to the tared vessel, and immediately close both the weighing vessel and the stock vial.
-
Record the final weight.
-
-
Post-Weighing: Promptly add the appropriate solvent to the weighed compound to prepare the stock solution. Tightly reseal the stock vial of this compound, wrap the cap with parafilm for an extra seal, and return it to the desiccator for storage at the recommended temperature.
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
-
Solvent Preparation: Use a new, sealed bottle of anhydrous or molecular biology grade DMSO to minimize water content.
-
Calculation: Based on the desired volume and a concentration of 10 mM (10 mmol/L), calculate the required mass of this compound using its molecular weight (517.56 g/mol ).
-
Mass (mg) = 10 mM * Volume (L) * 517.56 g/mol
-
-
Weighing: Accurately weigh the calculated mass of this compound following Protocol 1 .
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vessel containing the weighed powder.
-
Solubilization: Vortex the solution thoroughly. If needed, place the vial in an ultrasonic water bath for several minutes to ensure complete dissolution.[1]
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed tubes. Store immediately at -20°C or -80°C.
Visualizations
HPK1 Signaling Pathway
Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is recruited and activated. It then phosphorylates the adaptor protein SLP-76, leading to the destabilization of the TCR signaling complex and subsequent dampening of the downstream immune response.[5][6][16] Inhibition of HPK1, therefore, enhances T-cell function.
Caption: HPK1 negatively regulates TCR signaling, a process blocked by this compound.
Experimental Workflow
The following workflow outlines the critical steps for handling hygroscopic this compound, from receiving the compound to preparing it for experimental use. Following this process minimizes moisture exposure and ensures the integrity of the compound.
Caption: Workflow for handling hygroscopic compounds like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. This compound|Cas# 2227609-33-6 [glpbio.cn]
- 4. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bohrium.com [bohrium.com]
- 9. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tutorchase.com [tutorchase.com]
- 11. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 12. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 13. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. labcompare.com [labcompare.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Phenotypes in HPK1 Knockout vs. Inhibitor Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes in Hematopoietic Progenitor Kinase 1 (HPK1) knockout versus inhibitor studies.
Frequently Asked Questions (FAQs)
Q1: We observe enhanced T-cell activation in our HPK1 knockout (KO) mice, but the effect of our small molecule HPK1 inhibitor on T-cell proliferation is less pronounced. Is this an expected outcome?
A1: Yes, this is a plausible and reported observation. While both HPK1 knockout and inhibition of its kinase activity are expected to enhance T-cell activation, some studies suggest that pharmacological inhibition may not fully recapitulate the phenotype of genetic deletion, particularly concerning T-cell proliferation.[1] One study noted that a potent and selective HPK1 inhibitor led to a "modest" increase in CD8+ T-cell proliferation, which was inconsistent with the "markedly enhanced" proliferation seen in HPK1-deficient T cells.[1]
Potential Reasons for Discrepancy:
-
Incomplete Kinase Inhibition: The inhibitor may not achieve 100% target occupancy or inhibition in vivo, leading to a less potent effect compared to the complete absence of the protein in knockout models.
-
HPK1 Scaffolding Function: HPK1 has kinase-independent scaffolding functions that are still present in inhibitor-treated cells but absent in knockout cells. These scaffolding functions could play a role in modulating T-cell proliferation.[2][3]
-
Off-Target Effects: The small molecule inhibitor may have off-target activities that could dampen the expected hyperproliferative phenotype.[4][5]
Q2: Our HPK1 KO mice exhibit a more severe autoimmune phenotype compared to what is reported for HPK1 kinase-dead (KD) mice or with inhibitor treatment. Why might this be the case?
A2: This is a critical question that highlights the potential for differing phenotypes between complete protein ablation and inhibition of its kinase function. HPK1 KO mice have been shown to have an enhanced immunopathologic response in models of experimental autoimmune encephalomyelitis (EAE).[2][6] The more severe autoimmune phenotype in KO mice could be attributed to the loss of HPK1's scaffolding functions, which are independent of its kinase activity.
Key Considerations:
-
Regulation of Apoptosis and NF-κB: HPK1 plays a complex role in activation-induced cell death (AICD) and NF-κB signaling.[3] Full-length HPK1 can activate NF-κB, but upon caspase-mediated cleavage during apoptosis, its C-terminal fragment can inhibit NF-κB.[3] This regulatory mechanism is absent in KO mice, potentially leading to dysregulated T-cell survival and a more severe autoimmune phenotype.
-
LFA-1 Adhesion: HPK1's scaffolding function is implicated in the negative regulation of LFA-1-mediated T-cell adhesion, a process that may not be entirely dependent on its kinase activity.[2] The complete absence of HPK1 in knockout mice could lead to more pronounced alterations in T-cell adhesion and trafficking, contributing to a stronger autoimmune response.
Q3: We are seeing unexpected toxicities in our preclinical studies with an HPK1 inhibitor that were not predicted by the HPK1 knockout mouse phenotype. What could be the cause?
A3: Unexpected toxicities with a small molecule inhibitor, despite a clean phenotype in the corresponding knockout model, often point towards off-target effects or on-target toxicities in tissues where the target's role was previously unappreciated.
Troubleshooting Steps:
-
Kinase Profiling: Conduct comprehensive kinase profiling to identify potential off-target kinases that your inhibitor may be affecting.[4] Due to the structural similarity of ATP binding sites, kinase inhibitors can often exhibit promiscuity.[4]
-
Expression Analysis: Verify the expression of HPK1 in the tissues exhibiting toxicity. While HPK1 is predominantly expressed in hematopoietic cells, low levels of expression in other tissues could lead to on-target toxicities.
-
Metabolite Profiling: Investigate the metabolic profile of your inhibitor, as toxic metabolites could be responsible for the observed adverse effects.
Q4: In our in vivo tumor models, the anti-tumor efficacy of our HPK1 inhibitor is not as robust as what has been published for HPK1 KO or KD mice. What factors should we consider?
A4: Several factors can contribute to a discrepancy in anti-tumor efficacy between genetic models and pharmacological intervention.
Possible Explanations:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The inhibitor may have suboptimal PK/PD properties, leading to insufficient target engagement in the tumor microenvironment.
-
HPK1's Scaffolding Role in Immune Evasion: As mentioned, HPK1's scaffolding functions may contribute to immune evasion mechanisms that are not addressed by a kinase inhibitor alone. The complete absence of the HPK1 protein in knockout models may lead to a more comprehensive dismantling of these suppressive pathways.[2][3]
-
Tumor Model Specifics: The specific tumor model and its immune microenvironment can influence the outcome. Some models may be more dependent on the kinase activity of HPK1 for immune suppression than others.
Quantitative Data Summary
Table 1: Comparison of T-Cell Proliferation and Cytokine Production
| Parameter | HPK1 Knockout (KO) / Kinase-Dead (KD) | HPK1 Inhibitor | Reference |
| T-Cell Proliferation | Markedly enhanced proliferation of CD8+ T cells. | Significant but modest increase in CD8+ T-cell proliferation. | [1] |
| IL-2 Production (PGE2 suppression) | 26% reduction in IL-2 production with PGE2 treatment. | - | [7] |
| IFN-γ Production (human CD8+ T cells) | - | Concentration-dependent enhancement of IFN-γ secretion. | [8][9] |
| TNF-α Production (human CD8+ T cells) | Enhanced production. | Enhanced production. | [1] |
Table 2: In Vivo Anti-Tumor Efficacy
| Model | HPK1 Knockout (KO) / Kinase-Dead (KD) | HPK1 Inhibitor | Reference |
| CT26 Syngeneic Tumor Model | - | 42% Tumor Growth Inhibition (TGI) with inhibitor alone; 95% TGI in combination with anti-PD-1. | [10] |
| GL261 Glioma Model (K46E KD mice) | 90% response rate in controlling tumor growth. | - | [11] |
| Sarcoma 1956 Model (K46M KD mice) | Effective slowing of tumor growth rate. | - | [11] |
Signaling Pathways and Experimental Workflows
HPK1 Signaling Pathway in T-Cells
Caption: HPK1 negatively regulates T-cell activation.
HPK1's Dual Role in NF-κB Signaling and Apoptosis
References
- 1. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 4. Theoretical Studies on Selectivity of HPK1/JAK1 Inhibitors by Molecular Dynamics Simulations and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 6. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. researchgate.net [researchgate.net]
- 10. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 11. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
Validation & Comparative
A Comparative Guide to HPK1 Inhibitors: Hpk1-IN-19 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell activation, making it a compelling target for cancer immunotherapy. Inhibition of HPK1 is anticipated to enhance anti-tumor immunity by unleashing the full potential of T-cells. This guide provides a comparative analysis of Hpk1-IN-19 against other prominent HPK1 inhibitors, supported by available experimental data.
Efficacy and Potency Comparison
The following tables summarize the biochemical and cellular potency of this compound and a selection of other well-characterized HPK1 inhibitors. While specific quantitative data for this compound is not publicly available, its inclusion is based on its identification as a selective HPK1 inhibitor.
Table 1: Biochemical Potency of HPK1 Inhibitors
| Inhibitor | Target | Biochemical IC50 (nM) | Assay Type |
| This compound (Compound I-47) | HPK1 | Data not publicly available | Not specified |
| BGB-15025 | HPK1 | 1.04 | Biochemical kinase assay |
| NDI-101150 | HPK1 | 0.7 | Biochemical assay |
| CFI-402411 | HPK1 | 4.0 ± 1.3 | Not specified |
| PRJ1-3024 | HPK1 | Data not publicly available | Not specified |
Table 2: Cellular Activity of HPK1 Inhibitors
| Inhibitor | Cell-Based Assay | Cellular IC50/EC50 (nM) |
| This compound (Compound I-47) | Data not publicly available | Data not publicly available |
| NDI-101150 | pSLP76 inhibition | 41 |
| BGB-15025 | pSLP76 inhibition | Potent inhibition observed |
Selectivity Profile
The selectivity of a kinase inhibitor is crucial for minimizing off-target effects. The following table outlines the selectivity of various HPK1 inhibitors against other kinases, particularly within the MAP4K family to which HPK1 belongs.
Table 3: Selectivity of HPK1 Inhibitors
| Inhibitor | Selectivity Profile |
| This compound (Compound I-47) | Data not publicly available |
| BGB-15025 | Good selectivity profile among the MAP4K family[1]. |
| NDI-101150 | Over 300-fold selectivity against other MAP4K family members[2][3]. |
| CFI-402411 | Data not publicly available |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which these inhibitors function and are evaluated, the following diagrams illustrate the HPK1 signaling pathway and a typical experimental workflow for assessing HPK1 inhibitors.
Caption: HPK1 Signaling Pathway in T-Cells.
Caption: Experimental Workflow for HPK1 Inhibitor Evaluation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of HPK1 inhibitors.
Biochemical Kinase Assays
These assays are designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified HPK1.
-
ADP-Glo™ Kinase Assay:
-
Reaction Setup: A reaction mixture is prepared containing recombinant HPK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein), and ATP in a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Inhibitor Addition: Serial dilutions of the test inhibitor (e.g., this compound) are added to the reaction mixture.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Kinase Detection Reagent is added to convert the ADP generated during the kinase reaction into ATP.
-
Luminescence Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, and the luminescent signal is measured with a luminometer. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
-
LanthaScreen™ Eu Kinase Binding Assay:
-
Assay Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase.
-
Reaction Components: The assay includes a terbium-labeled anti-tag antibody that binds to the HPK1 enzyme and a fluorescently labeled ATP-competitive tracer.
-
Inhibitor Competition: Test inhibitors compete with the tracer for binding to the HPK1 active site.
-
FRET Signal: When the tracer is bound to the kinase-antibody complex, a FRET signal is generated.
-
Signal Measurement: The displacement of the tracer by an inhibitor leads to a decrease in the FRET signal, which is measured on a suitable plate reader. IC50 values are calculated from the dose-response curve.
-
-
Radiometric Kinase Assay:
-
Reaction Mixture: The assay is performed in a reaction buffer containing purified HPK1, a peptide or protein substrate, and [γ-³²P]ATP.
-
Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the inhibitor.
-
Reaction Initiation: The kinase reaction is started by the addition of the radiolabeled ATP.
-
Reaction Termination: The reaction is stopped by spotting the mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate.
-
Quantification: The amount of incorporated radiolabel is quantified using a phosphor imager or liquid scintillation counter. The IC50 is determined from the inhibition curve.
-
Cellular Assays
Cellular assays are crucial for determining the activity of inhibitors in a more physiologically relevant context.
-
Phospho-SLP76 (pSLP76) Inhibition Assay:
-
Cell Culture: A suitable T-cell line (e.g., Jurkat) or primary T-cells are cultured.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the HPK1 inhibitor.
-
T-Cell Stimulation: T-cells are stimulated with anti-CD3/anti-CD28 antibodies to activate the T-cell receptor (TCR) signaling pathway and induce HPK1 activity.
-
Cell Lysis and Protein Quantification: After stimulation, cells are lysed, and total protein concentration is determined.
-
Detection of pSLP76: The level of phosphorylated SLP76 (at Ser376), a direct substrate of HPK1, is measured using either Western blotting or a sandwich ELISA with specific antibodies.
-
Data Analysis: The reduction in pSLP76 levels in the presence of the inhibitor is used to calculate the cellular IC50.
-
Conclusion
The landscape of HPK1 inhibitors is rapidly evolving, with several potent and selective compounds advancing into clinical development. While this compound is a recognized inhibitor of HPK1, a direct comparison of its potency is hampered by the lack of publicly available quantitative data. In contrast, inhibitors like NDI-101150 and BGB-15025 have demonstrated single-digit nanomolar biochemical potencies and robust cellular activity. The detailed experimental protocols provided in this guide offer a framework for the consistent evaluation and comparison of novel and existing HPK1 inhibitors, which will be instrumental in the continued development of this promising class of immuno-oncology therapeutics.
References
A Head-to-Head Comparison of Hpk1-IN-19 and GNE-1858 in T-Cell Activation
For researchers, scientists, and drug development professionals, the selection of a potent and specific inhibitor is critical for advancing immuno-oncology research. This guide provides a comparative analysis of two prominent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, Hpk1-IN-19 and GNE-1858, focusing on their performance in T-cell activation assays.
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase expressed in hematopoietic cells, is a key negative regulator of T-cell receptor (TCR) signaling.[1] Inhibition of HPK1 is a promising strategy to enhance T-cell-mediated anti-tumor immunity.[2] Both this compound and GNE-1858 are small molecule inhibitors targeting HPK1, and understanding their distinct performance characteristics is crucial for experimental design and interpretation.
Performance Data Summary
The following table summarizes the available quantitative data for this compound and GNE-1858, providing a snapshot of their potency in biochemical and cellular assays.
| Parameter | This compound | GNE-1858 |
| Target | Hematopoietic Progenitor Kinase 1 (HPK1) | Hematopoietic Progenitor Kinase 1 (HPK1) |
| IC50 (SLP76 Phosphorylation Assay) | Data not available | 1.9 nM[1][3] |
| Effect on T-Cell Activation | HPK1 inhibitor | Potent HPK1 inhibitor that enhances T-cell activation |
| Observed Cellular Effects | Inhibition of HPK1 | Inhibition of SLP-76 phosphorylation, enhancement of T-cell proliferation and cytokine release (IL-2, IFNγ) |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is essential to visualize the signaling pathway they modulate and the typical workflow of a T-cell activation assay.
Caption: HPK1 Signaling Pathway in T-Cells.
The diagram above illustrates the negative regulatory role of HPK1 in T-cell receptor signaling. Upon TCR engagement, HPK1 is recruited to the adaptor protein SLP-76 and phosphorylates it at Serine 376, leading to SLP-76 degradation and subsequent dampening of the T-cell activation signal.[2] this compound and GNE-1858 act by inhibiting the kinase activity of HPK1, thereby preventing SLP-76 phosphorylation and promoting a more robust and sustained T-cell response.
References
Validating Hpk1-IN-19 On-Target Effects with CRISPR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hpk1-IN-19 and other leading Hematopoietic Progenitor Kinase 1 (Hpk1) inhibitors. It includes supporting experimental data and detailed protocols for validating on-target effects using CRISPR-Cas9 technology, enabling researchers to make informed decisions for their immuno-oncology research.
Introduction to Hpk1 and its Inhibition
Hematopoietic Progenitor Kinase 1 (Hpk1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] It is predominantly expressed in hematopoietic cells and plays a crucial role in dampening immune responses.[1][3] Upon TCR activation, Hpk1 phosphorylates key downstream signaling molecules, such as SLP-76, leading to their degradation and subsequent attenuation of T-cell activation and proliferation.[1][3][4]
In the context of cancer, the inhibitory function of Hpk1 can be detrimental as it may prevent the immune system from mounting an effective anti-tumor response.[5] Therefore, inhibiting Hpk1 has emerged as a promising therapeutic strategy in immuno-oncology to enhance T-cell-mediated tumor destruction.[1][2][3] this compound is a potent inhibitor of Hpk1, identified as compound I-47 in patent WO2018102366A1.[6][7]
Comparative Analysis of Hpk1 Inhibitors
While specific quantitative data for this compound's inhibitory activity is not publicly available, this section compares it with other well-characterized Hpk1 inhibitors. The following table summarizes the biochemical potency of these compounds against Hpk1.
| Compound | Type | Target | IC50 / Ki | Reference |
| This compound (Compound I-47) | Anilinopyrimidine | Hpk1 | Not Publicly Available | [6][7][8] |
| GNE-1858 | ATP-competitive | Hpk1 | 1.9 nM (IC50) | [9] |
| Sunitinib | Multi-kinase inhibitor | Hpk1, VEGFR, PDGFR, etc. | ~10 nM (Ki), 15 nM (IC50) | [10] |
| Compound K | Small molecule | Hpk1 | 2.6 nM (IC50) | [10] |
| NDI-101150 | Small molecule | Hpk1 | 0.7 nM (biochemical IC50), 41 nM (cellular IC50) | [11] |
Hpk1 Signaling Pathway
The diagram below illustrates the central role of Hpk1 in negatively regulating the T-cell receptor signaling cascade. Inhibition of Hpk1 is expected to block the phosphorylation of SLP-76, thereby preventing its degradation and allowing for sustained downstream signaling, leading to enhanced T-cell activation.
References
- 1. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wp.ryvu.com [wp.ryvu.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance | PLOS One [journals.plos.org]
- 6. labcompare.com [labcompare.com]
- 7. WO2018102366A1 - Anilinopyrimidines as haematopoietic progenitor kinase 1 (hpk1) inhibitors - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NDI-101150 | HPK1 inhibitor | Probechem Biochemicals [probechem.com]
Unlocking T-Cell Responses: A Comparative Guide to HPK1 Knockout and Pharmacological Inhibition with Hpk1-IN-19
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key strategies for targeting Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell activation. We delve into the phenotypic differences between genetic HPK1 knockout and pharmacological inhibition using the selective inhibitor, Hpk1-IN-19, supported by experimental data and detailed protocols.
HPK1 has emerged as a promising immuno-oncology target due to its role in dampening T-cell receptor (TCR) signaling. Both genetic ablation and pharmacological inhibition of HPK1 have been shown to enhance T-cell effector functions, leading to improved anti-tumor immunity. This guide will explore the nuances of these two approaches, providing a comprehensive overview for researchers navigating the complexities of HPK1-targeted therapies.
Phenotypic Comparison: HPK1 Knockout vs. This compound Treatment
The primary phenotypic consequence of both HPK1 knockout and this compound treatment is the enhancement of T-cell activation and function. This is largely attributed to the sustained signaling downstream of the T-cell receptor. While both modalities achieve this overarching goal, there are subtle distinctions to consider. HPK1 knockout models, including kinase-dead (KD) knock-in mice which preserve the protein's scaffolding function, offer a permanent and complete loss of kinase activity. In contrast, pharmacological inhibition with this compound provides a transient and dose-dependent effect, which can be more readily translated to a therapeutic setting.
T-Cell Activation and Proliferation
Both HPK1 knockout and this compound treatment lead to a lower threshold for T-cell activation and increased proliferative capacity upon TCR stimulation. This is a direct result of the disinhibition of the TCR signaling cascade.
| Parameter | HPK1 Knockout/Kinase-Dead | This compound Treatment | References |
| T-Cell Proliferation | Increased proliferation of CD4+ and CD8+ T-cells upon stimulation. | Dose-dependent increase in T-cell proliferation. | [1] |
| Activation Markers (CD25, CD69) | Upregulation of activation markers on T-cells. | Increased expression of CD25 and CD69 on stimulated T-cells. | [2] |
Cytokine Production
A hallmark of enhanced T-cell function is the increased production of effector cytokines. Both genetic and pharmacological targeting of HPK1 robustly elevates the secretion of key cytokines involved in anti-tumor immunity.
| Cytokine | HPK1 Knockout/Kinase-Dead | This compound Treatment | References |
| Interleukin-2 (IL-2) | Significantly increased IL-2 production by stimulated T-cells. | Potent enhancement of IL-2 secretion in a dose-dependent manner. | [3][4][5] |
| Interferon-gamma (IFN-γ) | Elevated IFN-γ secretion from CD8+ T-cells. | Increased IFN-γ production, particularly in combination with checkpoint blockade. | [5][6] |
| Tumor Necrosis Factor-alpha (TNF-α) | Increased TNF-α production. | Enhanced TNF-α secretion by T-cells and dendritic cells. | [4][5] |
Anti-Tumor Immunity
The culmination of enhanced T-cell function is a more potent anti-tumor immune response. Both HPK1 knockout/kinase-dead mice and those treated with HPK1 inhibitors exhibit significant tumor growth inhibition in various preclinical models.
| In Vivo Model | HPK1 Knockout/Kinase-Dead | This compound Treatment (or similar inhibitors) | References |
| Syngeneic Tumor Models (e.g., MC38, CT26) | Significant tumor growth inhibition and increased survival. | Robust tumor growth inhibition, often synergistic with anti-PD-1/PD-L1 therapy. | [7][8][9] |
| Tumor-Infiltrating Lymphocytes (TILs) | Increased infiltration of activated CD8+ T-cells into the tumor microenvironment. | Enhanced infiltration and effector function of TILs. | [5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
- 1. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arcusbio.com [arcusbio.com]
- 3. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 8. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 9. pubs.acs.org [pubs.acs.org]
The Dawn of a New Immuno-Oncology Era: Evaluating HPK1 Inhibitor Combination Therapies
The landscape of cancer treatment is being reshaped by immuno-oncology, with a focus on overcoming resistance to current therapies. A promising new class of drugs, Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, is emerging as a potent partner for immune checkpoint blockade. This guide provides a comparative analysis of the therapeutic potential of HPK1 inhibitors, with a focus on combination strategies, supported by available preclinical and early clinical data.
While specific preclinical data for Hpk1-IN-19 is not yet publicly available, this guide will delve into the mechanism of action and performance of other notable HPK1 inhibitors in clinical development, such as NDI-101150, BGB-15025, CFI-402411, and IN-122517, to provide a comprehensive overview for researchers, scientists, and drug development professionals.
The Rationale for Targeting HPK1 in Combination Therapy
HPK1, a serine/threonine kinase predominantly expressed in hematopoietic cells, acts as a negative regulator of T-cell receptor signaling.[1][2] This inhibitory function can dampen the anti-tumor immune response, making HPK1 an attractive target for therapeutic intervention.[1][2] By inhibiting HPK1, the brakes on the immune system are released, leading to enhanced T-cell activation, cytokine production, and ultimately, more effective tumor cell killing.[3][4] Preclinical studies have consistently demonstrated that combining HPK1 inhibitors with anti-PD-1/PD-L1 antibodies results in synergistic anti-tumor activity, suggesting a powerful new strategy to overcome resistance to checkpoint inhibitors alone.[3][5]
Comparative Analysis of HPK1 Inhibitors
The following tables summarize the available quantitative data for several HPK1 inhibitors in development, providing a snapshot of their performance both as monotherapies and in combination with immune checkpoint inhibitors.
| Inhibitor | Target | In Vitro Potency (IC50) | Key Preclinical Findings (In Vivo) | Clinical Development Status | Reference |
| NDI-101150 | HPK1 | 0.7 nM | In a syngeneic mouse model, 75 mg/kg resulted in a complete response in 7 out of 10 mice. | Phase 1/2 in combination with pembrolizumab (NCT05128487) | [6] |
| IN-122517 | HPK1 | Potent inhibition of pSLP76 and induction of IL-2 in human PBMCs. | Monotherapy showed beneficial tumor response. Combination with anti-PD-1 led to complete responses and immune memory in a subset of animals. | IND-enabling studies | [7] |
| Unnamed Inhibitor ([I]) | HPK1 | 10.4 nM | In a CT26 syngeneic model, monotherapy (30 mg/kg) resulted in 42% tumor growth inhibition (TGI). Combination with anti-PD-1 resulted in 95% TGI. | Preclinical | [8] |
| CMPD0431 | HPK1 | ~20 nM | Inhibited tumor growth in the CT-26 syngeneic mouse model with increased intratumoral CD3+ lymphocytes. | Preclinical | [9] |
| HPK1 Inhibitor Combination Therapy | Tumor Type | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Clinical Trial Identifier | Reference |
| BGB-15025 + Tislelizumab | Advanced Solid Tumors | 18.4% | 57.1% | NCT04649385 | [3] |
| CFI-402411 + Pembrolizumab | Head and Neck Squamous Cell Carcinoma (HNSCC) | 2 partial responses in efficacy-evaluable population (N=31) | Not Reported | NCT04521411 | [10] |
| NDI-101150 + Pembrolizumab | Advanced Solid Tumors (ccRCC) | 15.0% (monotherapy) | 60% (monotherapy) | NCT05128487 | [11] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental approaches, the following diagrams have been generated using Graphviz.
Experimental Protocols
In Vivo Syngeneic Mouse Model for Efficacy Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an HPK1 inhibitor in combination with an anti-PD-1 antibody in a syngeneic mouse model.
1. Cell Culture and Tumor Implantation:
- Culture murine colon adenocarcinoma MC38 or CT26 cells in appropriate media.
- Harvest cells and resuspend in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.
- Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old female C57BL/6 mice.[12]
2. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
- When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
3. Treatment Administration:
- Group 1 (Vehicle Control): Administer the vehicle for the HPK1 inhibitor (e.g., daily by oral gavage).
- Group 2 (HPK1 Inhibitor Monotherapy): Administer the HPK1 inhibitor at the desired dose and schedule (e.g., daily by oral gavage).
- Group 3 (Anti-PD-1 Monotherapy): Administer anti-mouse PD-1 antibody (e.g., 10 mg/kg, intraperitoneally, twice a week).
- Group 4 (Combination Therapy): Administer both the HPK1 inhibitor and the anti-PD-1 antibody according to their respective schedules.
4. Efficacy Assessment:
- Continue to monitor tumor volume and body weight throughout the study.
- Euthanize mice when tumors reach a predetermined endpoint or if significant toxicity is observed.
- Analyze tumor growth inhibition and survival data.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol describes the isolation and analysis of TILs from tumor tissue to assess the immunological effects of the combination therapy.[13][14][15]
1. Tumor Digestion and Single-Cell Suspension:
- Excise tumors from euthanized mice and mince into small pieces.
- Digest the tumor tissue using a tumor dissociation kit (e.g., Miltenyi Biotec) according to the manufacturer's instructions to obtain a single-cell suspension.[16]
- Filter the cell suspension through a 70 µm cell strainer.
2. Red Blood Cell Lysis and Cell Staining:
- Lyse red blood cells using ACK lysis buffer.
- Wash the cells with FACS buffer (PBS with 2% FBS).
- Stain the cells with a viability dye to exclude dead cells.
- Block Fc receptors with an anti-CD16/CD32 antibody.[14]
- Stain the cells with a panel of fluorescently labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1, TIM-3, LAG-3).
3. Data Acquisition and Analysis:
- Acquire stained cells on a flow cytometer.
- Analyze the data using flow cytometry analysis software (e.g., FlowJo) to quantify the populations of different immune cell subsets within the tumor microenvironment.[13][14]
Alternative Immuno-Oncology Combination Strategies
While the combination of HPK1 inhibitors with checkpoint blockade is highly promising, it is important to consider the broader landscape of immuno-oncology combination therapies. Other strategies currently under investigation include:
-
Dual Checkpoint Inhibition: Combining anti-PD-1/PD-L1 with anti-CTLA-4 antibodies has shown improved efficacy in several cancers.
-
Checkpoint Inhibitors with Chemotherapy or Targeted Therapy: These combinations aim to leverage the immunomodulatory effects of conventional therapies to enhance the efficacy of checkpoint blockade.
-
Novel Immune Checkpoint Targets: Inhibitors targeting other immune checkpoints such as TIM-3, LAG-3, and TIGIT are in clinical development and are being explored in combination with anti-PD-1/PD-L1.[17]
Conclusion
The inhibition of HPK1 represents a novel and exciting approach to enhance the efficacy of cancer immunotherapy. Preclinical and early clinical data for several HPK1 inhibitors demonstrate their potential to synergize with immune checkpoint inhibitors, leading to improved anti-tumor responses. As more data becomes available, particularly for compounds like this compound, the role of this new class of drugs in the immuno-oncology armamentarium will become clearer. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and compare the efficacy of these promising combination therapies.
References
- 1. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 2. Inhibitors of immuno-oncology target HPK1 - a patent review (2016 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Pharmacological inhibition of HPK1 synergizes with PD-L1 blockade to provoke antitumor immunity against tumors with low antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical characterization of NDI-101150 presented | BioWorld [bioworld.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. treadwelltx.com [treadwelltx.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Considerations for Performing a Successful Syngeneic Tumor Study | Taconic Biosciences [taconic.com]
- 13. Isolation of Tumor-Infiltrating Lymphocytes and Flow Cytometry Analysis [bio-protocol.org]
- 14. Flow cytometric analysis of tumor infiltrating lymphocytes [bio-protocol.org]
- 15. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. crownbio.com [crownbio.com]
- 17. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
Kinase selectivity profile of Hpk1-IN-19 compared to other MAP4K inhibitors
For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is paramount. In the realm of immuno-oncology, Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family, has emerged as a critical negative regulator of T-cell activation. Its inhibition presents a promising strategy to enhance anti-tumor immunity. This guide provides a comparative analysis of the kinase selectivity profiles of leading HPK1 inhibitors, offering valuable insights supported by experimental data.
While the specific comprehensive kinase selectivity profile for Hpk1-IN-19 is not publicly available, this guide will focus on a detailed comparison of two other well-characterized and potent HPK1 inhibitors: CompK , a novel inhibitor from Bristol Myers Squibb, and a highly selective inhibitor from Gilead Sciences . Understanding the selectivity of these compounds is crucial, as off-target effects on other kinases, particularly within the highly homologous MAP4K family, can lead to unintended biological consequences.
Comparative Kinase Selectivity Profiles
The following table summarizes the available quantitative data on the inhibitory activity and selectivity of CompK and a Gilead HPK1 inhibitor. The data is presented as IC50 values (the concentration of an inhibitor required to reduce the activity of a kinase by 50%), which is a standard measure of inhibitor potency.
| Kinase Target | CompK IC50 (nM) | Gilead-A IC50 (nM) |
| HPK1 (MAP4K1) | 2.6 | <1 |
| MAP4K2 (GCK) | >130 | >50 |
| MAP4K3 (GLK) | >130 | >50 |
| MAP4K4 (HGK) | >130 | >50 |
| MAP4K5 (KHS) | >130 | >50 |
| MAP4K6 (MINK1) | >130 | >50 |
Note: A lower IC50 value indicates higher potency. ">" indicates that the IC50 value is greater than the specified concentration, signifying weaker or no significant inhibition at that concentration.
As the data illustrates, both CompK and the Gilead inhibitor demonstrate potent, single-digit nanomolar to sub-nanomolar inhibition of HPK1.[1][2] Critically, both compounds exhibit excellent selectivity against other members of the MAP4K family, with IC50 values significantly higher than that for HPK1.[2][3] This high degree of selectivity is a key attribute for a therapeutic candidate, as it minimizes the potential for off-target effects that could arise from inhibiting other kinases involved in distinct signaling pathways.
Experimental Protocols
The determination of kinase inhibitor selectivity is a rigorous process involving various biochemical and cellular assays. Below are detailed methodologies representative of those used to generate the data presented above.
Biochemical Kinase Inhibition Assay (Caliper Mobility-Shift Assay)
This in vitro assay is a primary method for determining the potency of an inhibitor against a purified kinase enzyme.
Workflow:
Protocol:
-
Compound Preparation: The test inhibitor (e.g., CompK) is serially diluted to various concentrations, typically in DMSO.
-
Reaction Setup: The kinase reaction is performed in a multi-well plate. Each well contains the purified recombinant HPK1 enzyme in a reaction buffer.
-
Inhibitor Incubation: The serially diluted inhibitor is added to the wells containing the kinase and incubated for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP. The reaction is allowed to proceed for a set time (e.g., 1-2 hours) at a controlled temperature.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution.
-
Analysis: The reaction products (phosphorylated and unphosphorylated substrate) are separated and quantified using a Caliper LabChip microfluidic device. This instrument measures the change in charge of the substrate upon phosphorylation, allowing for the determination of the extent of the kinase reaction.
-
Data Analysis: The percentage of kinase inhibition at each inhibitor concentration is calculated relative to a control reaction with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.[4]
Cellular HPK1 Phosphorylation Assay (pSLP76 Assay)
This assay measures the ability of an inhibitor to block HPK1 activity within a cellular context by quantifying the phosphorylation of its direct downstream target, SLP-76.
Workflow:
Protocol:
-
Cell Culture: A human T-cell line, such as Jurkat cells, which endogenously express HPK1, are cultured under standard conditions.
-
Inhibitor Treatment: The cells are pre-incubated with varying concentrations of the HPK1 inhibitor for a specific duration.
-
T-Cell Receptor (TCR) Stimulation: The T-cell receptor is stimulated to activate the HPK1 signaling pathway. This is often achieved using antibodies against CD3 and CD28.
-
Cell Lysis: Following stimulation, the cells are lysed to release the intracellular proteins.
-
Quantification of Phosphorylated SLP-76 (pSLP-76): The level of phosphorylated SLP-76 at serine 376 (the site phosphorylated by HPK1) in the cell lysates is quantified using a sensitive detection method, such as an enzyme-linked immunosorbent assay (ELISA) or Western blotting.
-
Data Analysis: The inhibition of SLP-76 phosphorylation at different inhibitor concentrations is used to calculate the cellular IC50 value, reflecting the inhibitor's potency in a more physiologically relevant environment.[5][6]
HPK1 Signaling Pathway
HPK1 is a key negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, a signaling cascade is initiated that leads to T-cell activation, proliferation, and cytokine production. HPK1 acts as a brake on this process.
As depicted in the diagram, TCR engagement leads to the formation of the LAT/SLP-76 signalosome, a critical step for T-cell activation.[7] Activated HPK1 phosphorylates SLP-76 at Serine 376, leading to its ubiquitination and subsequent degradation. This effectively dampens the T-cell response.[7] HPK1 inhibitors, such as CompK, block the catalytic activity of HPK1, thereby preventing the phosphorylation and degradation of SLP-76. This results in a sustained and enhanced T-cell activation, which is a desirable outcome in cancer immunotherapy.[8]
Conclusion
The development of potent and highly selective HPK1 inhibitors like CompK and the Gilead compound represents a significant advancement in the field of immuno-oncology. Their ability to potently inhibit HPK1 while sparing other MAP4K family members is a critical feature that promises a more targeted therapeutic intervention with a potentially wider therapeutic window. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of kinase inhibitor selectivity, a crucial step in the drug discovery and development process. As more data on novel HPK1 inhibitors becomes available, comparative analyses like this will be instrumental for researchers in selecting the most promising candidates for further preclinical and clinical investigation.
References
- 1. HPK1 inhibitor CompK | HPK1 (MAP4K1) inhibitor | Probechem Biochemicals [probechem.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. Attenuation of T Cell Receptor Signaling by Serine Phosphorylation-mediated Lysine 30 Ubiquitination of SLP-76 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
Evaluating the Synergistic Effects of Hpk1 Inhibition with Checkpoint Blockers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell activation, is emerging as a promising strategy in cancer immunotherapy. This guide provides a comprehensive evaluation of the synergistic effects observed when combining HPK1 inhibitors, such as Hpk1-IN-19 and other novel compounds, with immune checkpoint blockers. By presenting key preclinical data, detailed experimental protocols, and visual representations of the underlying mechanisms, this document aims to facilitate a deeper understanding and further exploration of this potent therapeutic combination.
Data Presentation: Performance of HPK1 Inhibitors With and Without Checkpoint Blockade
The following tables summarize the in vitro and in vivo performance of representative small molecule HPK1 inhibitors, providing a quantitative comparison of their efficacy as monotherapies and in combination with anti-PD-1/PD-L1 antibodies.
Table 1: In Vitro Activity of a Novel HPK1 Inhibitor
| Parameter | Value | Reference |
| HPK1 IC50 | 10.4 nM | [1] |
| Kinase Selectivity | High selectivity against a panel of TCR-related kinases (IC50: 85-665 nM) | [1] |
| Cellular Activity | Inhibition of SLP-76 phosphorylation | [1] |
Table 2: In Vivo Efficacy in CT26 Syngeneic Mouse Model
| Treatment Group | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Vehicle Control | - | - | [1] |
| HPK1 Inhibitor | 30 mg/kg, p.o., twice daily | 42% | [1] |
| anti-PD-1 Antibody | 3 mg/kg, i.p. | 36% | [1] |
| HPK1 Inhibitor + anti-PD-1 | Combination | 95% | [1] |
Table 3: Pharmacokinetic Profile of a Novel HPK1 Inhibitor
| Species | Route | Half-life (t1/2) | Cmax | Oral Bioavailability (F) | Reference |
| Mouse | IV (1 mg/kg) | 0.6 h | - | - | [1] |
| Mouse | PO (10 mg/kg) | - | 1801 ng/mL | 116% | [1] |
| Rat | IV (10 mg/kg) | 0.8 h | - | - | [1] |
| Rat | PO (10 mg/kg) | - | 518 ng/mL | 80% | [1] |
Signaling Pathways and Experimental Workflows
To visually elucidate the mechanisms and processes involved in evaluating HPK1 inhibitor synergy, the following diagrams are provided.
Caption: HPK1 Signaling Pathway in T-Cell Activation.
Caption: Experimental Workflow for Evaluating Synergy.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
In Vivo Tumor Growth Inhibition Assay (CT26 Syngeneic Model)
-
Cell Culture: CT26 murine colon carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Tumor Implantation: Six- to eight-week-old female BALB/c mice are subcutaneously inoculated in the right flank with 1 x 10^6 CT26 cells suspended in 100 µL of sterile phosphate-buffered saline (PBS).
-
Treatment Groups: Once tumors reach a palpable size (e.g., ~100-150 mm³), mice are randomized into treatment groups (n=8-10 mice per group):
-
Vehicle control (administered via the same route as the HPK1 inhibitor).
-
HPK1 inhibitor (e.g., 30 mg/kg, administered orally twice daily).
-
Anti-PD-1 antibody (e.g., 10 mg/kg, administered intraperitoneally every 3-4 days).
-
Combination of HPK1 inhibitor and anti-PD-1 antibody at the same doses and schedules.
-
-
Tumor Measurement: Tumor volume is measured two to three times weekly using digital calipers and calculated using the formula: (Length x Width²) / 2. Body weight is also monitored as a measure of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated as: (1 - [Mean tumor volume of treated group / Mean tumor volume of control group]) x 100%.
Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
-
Tumor Digestion: At the study endpoint, excised tumors are mechanically minced and enzymatically digested (e.g., using a collagenase/dispase solution) to obtain a single-cell suspension.
-
Lymphocyte Isolation: The cell suspension is filtered through a 70 µm cell strainer to remove debris. Red blood cells are lysed using an ACK lysis buffer.
-
Staining: The resulting single-cell suspension is stained with a cocktail of fluorescently-labeled antibodies against various immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1). A viability dye is included to exclude dead cells.
-
Flow Cytometry: Stained cells are acquired on a flow cytometer.
-
Data Analysis: The data is analyzed using flow cytometry software to quantify the percentages and absolute numbers of different immune cell populations within the tumor microenvironment.
In Vitro T-Cell Activation and Cytokine Production Assay
-
T-Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. CD4+ or CD8+ T-cells can be further purified using magnetic-activated cell sorting (MACS).
-
Cell Plating and Stimulation: T-cells are plated in 96-well plates pre-coated with anti-CD3 antibody (e.g., 1-5 µg/mL). Soluble anti-CD28 antibody (e.g., 1 µg/mL) is added to the culture medium for co-stimulation.
-
Treatment: Cells are pre-incubated with various concentrations of the HPK1 inhibitor for 1-2 hours before the addition of stimulating antibodies.
-
Incubation: The plates are incubated for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Measurement (ELISA): After incubation, the supernatant is collected, and the concentrations of secreted cytokines such as IL-2 and IFN-γ are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
T-Cell Proliferation (CFSE Assay): For proliferation analysis, T-cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation. After 72-96 hours of culture, the dilution of CFSE, which corresponds to cell division, is analyzed by flow cytometry.
Western Blot for Phosphorylated SLP-76 (pSLP-76)
-
Cell Culture and Treatment: Jurkat cells (a human T-lymphocyte cell line) are cultured in RPMI-1640 medium. Cells are pre-treated with the HPK1 inhibitor for 1-2 hours and then stimulated with anti-CD3/CD28 antibodies for a short period (e.g., 5-30 minutes).
-
Cell Lysis: After stimulation, cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with a primary antibody specific for phosphorylated SLP-76 (Ser376). A primary antibody for total SLP-76 and a loading control (e.g., β-actin or GAPDH) are used on separate blots or after stripping the initial blot.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
References
Cross-reactivity studies of Hpk1-IN-19 with other kinases
Comparative Analysis of HPK1 Inhibitor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity profiles of small molecule inhibitors targeting Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell activation and a promising target in immuno-oncology.[1][2][3] While specific cross-reactivity data for Hpk1-IN-19 (also known as compound I-47 from patent WO2018102366A1) is not extensively available in the public domain, this guide utilizes data from other well-characterized HPK1 inhibitors to illustrate the principles and methodologies of kinase selectivity profiling.[4][5]
The selectivity of a kinase inhibitor is a crucial factor in its development as a therapeutic agent, as off-target effects can lead to toxicity and unforeseen biological consequences.[6] Kinase inhibitor profiling is therefore an essential step in preclinical drug development.
Quantitative Analysis of Kinase Inhibition
The following table summarizes the selectivity of a representative HPK1 inhibitor, "CompK," against other members of the MAP4K family. High selectivity within this family is desirable due to the diverse and sometimes opposing roles of these kinases in immune regulation.[7] For instance, while HPK1 (MAP4K1) is a negative regulator of T-cell activation, MAP4K3 (GLK) has been reported to play a positive role.[7]
Table 1: Selectivity Profile of HPK1 Inhibitor "CompK" against MAP4K Family Kinases
| Kinase Target | Fold Selectivity vs. HPK1 | Reference |
| HPK1 (MAP4K1) | 1x | [7] |
| MAP4K2 (GCK) | >50x | [7] |
| MAP4K3 (GLK) | >50x | [7] |
| MAP4K4 (HGK) | >50x | [7] |
| MAP4K5 (KHS) | >400x | [7] |
Note: The data for "CompK" is used as a representative example of a selective HPK1 inhibitor. A higher fold selectivity indicates greater specificity for HPK1.
In addition to family-wide selectivity, profiling against a broader panel of kinases is critical. For another series of biaryl amide HPK1 inhibitors, off-target activity was observed against kinases such as LCK, PKCD, MAP4K2, and STK4, highlighting the importance of comprehensive screening.
Experimental Protocols
Detailed below are common methodologies employed to assess the cross-reactivity of kinase inhibitors.
Kinome Scan
This high-throughput screening method assesses the binding of a test compound against a large panel of purified, recombinant kinases. The binding event is typically measured as a percentage of the kinase domain that is bound by the inhibitor at a specific concentration.
Experimental Workflow:
-
Compound Immobilization or Kinase Immobilization: In one format, the test compound is immobilized on a solid support, and a lysate containing a diverse range of kinases is passed over it. In another format, a library of kinases is immobilized, and the test compound is introduced.
-
Binding and Competition: The inhibitor competes with a known, labeled ligand for binding to the kinase.
-
Quantification: The amount of bound inhibitor or displaced ligand is quantified, often using methods like quantitative PCR (for DNA-tagged kinases) or mass spectrometry.
-
Data Analysis: The results are expressed as the percentage of inhibition or the dissociation constant (Kd) for each kinase, allowing for a broad overview of selectivity.
Diagram of a Typical Kinome Scan Workflow:
Caption: A simplified workflow for a kinome scan assay.
Cellular Thermal Shift Assay (CETSA)
CETSA measures the target engagement of a drug in a cellular environment by assessing the thermal stability of the target protein.
Experimental Workflow:
-
Cell Treatment: Live cells are incubated with the test inhibitor or a vehicle control.
-
Heating: The cells are heated to a range of temperatures.
-
Lysis and Fractionation: The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.
-
Protein Detection: The amount of soluble target protein (e.g., HPK1) at each temperature is quantified using methods like Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the inhibitor indicates binding and stabilization.
HPK1 Signaling Pathway
HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[2] Upon TCR activation, HPK1 is recruited to the signalosome where it phosphorylates SLP-76, leading to the attenuation of downstream signaling pathways that are crucial for T-cell activation and effector function.[8] Inhibition of HPK1 is therefore expected to enhance T-cell responses against tumors.
Diagram of the HPK1 Signaling Pathway in T-Cells:
Caption: HPK1 negatively regulates TCR signaling.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.org]
- 6. Theoretical Studies on Selectivity of HPK1/JAK1 Inhibitors by Molecular Dynamics Simulations and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of Hpk1-IN-19: A Guide for Laboratory Professionals
Researchers and scientists utilizing Hpk1-IN-19, a hematopoietic progenitor kinase 1 (HPK1) inhibitor, must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential information on the proper disposal procedures for this compound and related waste materials.
Hazard Profile and Classification
While a specific Safety Data Sheet (SDS) for this compound was not fully detailed in the provided information, the SDS for a closely related compound, HPK1-IN-21, offers valuable guidance on the potential hazards. Based on this information, this compound should be handled as a substance with acute oral toxicity and as a significant environmental hazard.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
| Data derived from the Safety Data Sheet for HPK1-IN-21 and should be considered as guidance for this compound in the absence of specific data.[1] |
Experimental Protocols for Disposal
The proper disposal of this compound requires a systematic approach to waste segregation and handling. The following step-by-step procedure should be followed to manage different waste streams generated during research activities involving this compound.
1. Waste Identification and Segregation:
-
Solid Waste:
-
Unused or expired pure this compound powder.
-
Contaminated personal protective equipment (PPE) such as gloves, lab coats, and shoe covers.
-
Contaminated lab supplies, including plasticware (e.g., pipette tips, centrifuge tubes), and paper products (e.g., bench paper, kimwipes).
-
-
Liquid Waste:
-
Stock solutions of this compound (typically dissolved in solvents like DMSO).
-
Aqueous solutions from experimental assays (e.g., cell culture media, buffer solutions).
-
Organic solvent waste from extraction or purification steps.
-
-
Sharps Waste:
-
Contaminated needles, syringes, and razor blades.
-
2. Waste Collection and Storage:
-
All waste streams must be collected in separate, clearly labeled, and chemically compatible containers.
-
Containers should be sealed to prevent leaks and spills.
-
Waste should be stored in a designated, well-ventilated, and secure area away from general laboratory traffic.
3. Disposal Procedure:
-
Consult Institutional Guidelines: Always consult and adhere to your institution's specific chemical waste disposal procedures and guidelines. The following are general recommendations.
-
Solid Waste Disposal:
-
Place all solid waste contaminated with this compound into a designated hazardous waste container.
-
This container should be clearly labeled with "Hazardous Waste," the name of the chemical, and the appropriate hazard symbols.
-
-
Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a sealed, leak-proof container.
-
The container must be labeled with "Hazardous Waste," the full chemical name, the solvent system (e.g., "this compound in DMSO"), and an approximate concentration.
-
Do not dispose of this compound solutions down the drain.[1]
-
-
Sharps Waste Disposal:
-
Place all contaminated sharps directly into a designated sharps container to prevent accidental punctures.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Disposal must be conducted at an approved waste disposal plant.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Hpk1-IN-19
For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling Hpk1-IN-19. Adherence to these protocols is critical to ensure personal safety and maintain a secure laboratory environment.
This compound, a potent hematopoietic progenitor kinase 1 (HPK1) inhibitor, requires careful handling due to its potential biological activity.[1][2][3] The following procedures outline the necessary personal protective equipment (PPE), operational steps, and disposal methods to minimize exposure risk and ensure experimental integrity.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure.[4][5] Based on the hazard profile of this compound, the following PPE is mandatory at all stages of handling, from preparation to disposal.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, powder-free, double-gloved | Prevents skin contact with the compound. Double gloving provides an additional barrier in case of a breach in the outer glove. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or aerosols of the compound. |
| Lab Coat | Full-length, buttoned | Shields skin and personal clothing from contamination. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the powdered form of the compound to prevent inhalation of fine particles. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.
Caption: This workflow illustrates the key steps for safely handling this compound, from initial preparation to final disposal.
Detailed Experimental Protocols
1. Preparation of Stock Solutions:
-
Objective: To accurately prepare a stock solution of this compound for experimental use.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Fume hood
-
Appropriate glassware (e.g., volumetric flask)
-
Pipettes and sterile, filtered tips
-
-
Procedure:
-
Ensure all work is conducted within a certified chemical fume hood.
-
Don all required PPE as specified in the table above.
-
Tare a clean, dry weigh boat on the analytical balance.
-
Carefully weigh the desired amount of this compound powder.
-
Record the exact weight.
-
Transfer the powder to a volumetric flask.
-
Add a portion of the DMSO to the flask to dissolve the powder, swirling gently.
-
Once dissolved, add DMSO to the final desired volume.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Label the stock solution clearly with the compound name, concentration, solvent, and date of preparation.
-
2. Disposal of this compound Waste:
-
Objective: To safely dispose of all materials contaminated with this compound.
-
Procedure:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused stock solutions and any liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Follow all institutional and local regulations for the disposal of chemical waste. Do not pour any solutions containing this compound down the drain.
-
By strictly adhering to these guidelines, researchers can mitigate the risks associated with handling this compound and ensure a safe and productive research environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.org]
- 4. Hero PPE™ Personal Protective Equipment | Cancer Diagnostics, Inc. [cancerdiagnostics.com]
- 5. Personal protective equipment for antineoplastic safety - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
